M4K2281
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C27H31N3O4 |
|---|---|
Peso molecular |
461.6 g/mol |
Nombre IUPAC |
9-(4-methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-[1]benzoxepino[5,4-c]pyridine |
InChI |
InChI=1S/C27H31N3O4/c1-29-8-10-30(11-9-29)19-5-6-21-23-17-28-16-22(20(23)7-12-34-24(21)15-19)18-13-25(31-2)27(33-4)26(14-18)32-3/h5-6,13-17H,7-12H2,1-4H3 |
Clave InChI |
MMQQLUARMBFVKE-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=CC3=C(C=C2)C4=CN=CC(=C4CCO3)C5=CC(=C(C(=C5)OC)OC)OC |
Origen del producto |
United States |
Foundational & Exploratory
M4K2281: A Technical Deep Dive into its Mechanism of Action for ALK2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of M4K2281, a potent and selective inhibitor of Activin receptor-like kinase-2 (ALK2). This compound represents a significant advancement in the development of targeted therapies for diseases driven by aberrant ALK2 signaling, such as Diffuse Intrinsic Pontine Glioma (DIPG) and Fibrodysplasia Ossificans Progressiva (FOP). This document details the molecular interactions, cellular effects, and preclinical data associated with this compound, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing key concepts through detailed diagrams.
Core Mechanism of Action: Competitive ATP Inhibition
This compound is a selective, ATP-competitive inhibitor of the ALK2 serine/threonine kinase.[1][2] Its mechanism of action is centered on its ability to bind to the ATP-binding pocket of the ALK2 kinase domain. By occupying this site, this compound prevents the binding of ATP, the phosphate donor for the kinase's enzymatic activity. This, in turn, inhibits the autophosphorylation of ALK2 and the subsequent phosphorylation of its downstream targets, the SMAD proteins (SMAD1, SMAD5, and SMAD8).[2][3] The inhibition of SMAD phosphorylation prevents their translocation to the nucleus, thereby blocking the transcription of target genes involved in pathological processes.[3]
This compound was developed through a rational drug design strategy involving the conformational constraint of a lead compound, M4K2009.[2][4] This was achieved by introducing a 7-membered ether-linked ring system, which locks the molecule in a bioactive conformation, enhancing its potency and selectivity for ALK2.[2]
Signaling Pathway and Point of Intervention
The ALK2 signaling pathway is a critical component of the broader Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β) signaling cascades.[2][3] In normal physiology, the binding of a BMP ligand to a type II receptor induces the recruitment and phosphorylation of a type I receptor, such as ALK2. Activated ALK2 then phosphorylates downstream SMAD proteins. In certain cancers like DIPG, mutations in the ACVR1 gene, which encodes ALK2, lead to constitutive activation of the kinase, driving tumor growth.[2][5] this compound directly intervenes at the level of the ALK2 kinase, preventing the initiation of this downstream signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Conformationally Constrained ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ALK2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to a Novel ALK2 Inhibitor for DIPG Research
For Researchers, Scientists, and Drug Development Professionals
Diffuse Intrinsic Pontine Glioma (DIPG) is a devastating and aggressive childhood brain cancer with no effective treatment.[1][2] A significant subset of these tumors, approximately 25%, harbor activating mutations in the ACVR1 gene, which encodes the ALK2 protein, a type I serine/threonine kinase receptor.[3][4][5][6][7] This has identified ALK2 as a promising therapeutic target for a genetically defined population of DIPG patients. This guide provides an in-depth overview of a novel class of ALK2 inhibitors, their mechanism of action, preclinical data, and the experimental protocols used for their evaluation.
The ALK2 Signaling Pathway in DIPG
In DIPG, mutations in ALK2 lead to constitutive activation of the bone morphogenetic protein (BMP) signaling pathway, even in the absence of its canonical ligands.[2][5] These mutations also confer a new sensitivity to the ligand activin A, which does not typically activate the wild-type receptor.[8][9] This aberrant signaling promotes the phosphorylation of downstream effector proteins, SMAD1, SMAD5, and SMAD8.[2][9][10] The phosphorylated SMADs then translocate to the nucleus, where they regulate the transcription of target genes involved in cell proliferation and survival.[2] Inhibition of this pathway has been shown to induce apoptosis in DIPG cells.[8]
References
- 1. icr.ac.uk [icr.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. ALK2: A Therapeutic Target for Fibrodysplasia Ossificans Progressiva and Diffuse Intrinsic Pontine Glioma [jstage.jst.go.jp]
- 6. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Conformationally Constrained ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Project overview: Establishing Cellular Assays to Screen for ALK2 Inhibitors – openlabnotebooks.org [openlabnotebooks.org]
The Role of Activin Receptor-Like Kinase 2 (ALK2) in Diffuse Intrinsic Pontine Glioma: A Technical Guide for Researchers
Foreword: Diffuse Intrinsic Pontine Glioma (DIPG) remains one of the most challenging pediatric brain tumors to treat, with a universally poor prognosis. The discovery of recurrent activating mutations in the ACVR1 gene, encoding the ALK2 protein, in a significant subset of DIPG patients has unveiled a critical oncogenic driver and a promising therapeutic target. This technical guide provides an in-depth overview of the role of ALK2 in DIPG pathogenesis, focusing on its aberrant signaling, preclinical data supporting its therapeutic targeting, and detailed experimental protocols for researchers in the field.
Introduction: ALK2 as a Key Player in DIPG
Diffuse Intrinsic Pontine Glioma (DIPG) is a high-grade glioma of the brainstem that primarily affects children.[1][2] Surgical resection is not feasible due to the tumor's diffuse and infiltrative nature within the pons, and conventional chemotherapy and radiation have shown limited efficacy, resulting in a median survival of less than one year.[1]
Genomic analyses have identified recurrent somatic mutations in the ACVR1 gene in approximately 20-30% of DIPG cases.[3] ACVR1 encodes the Activin A receptor type 1, also known as ALK2, a type I serine/threonine kinase receptor of the Bone Morphogenetic Protein (BMP) signaling pathway.[3] These mutations are nearly identical to those found in the germline of individuals with the rare genetic disorder Fibrodysplasia Ossificans Progressiva (FOP), which is characterized by abnormal bone formation.[4] In DIPG, these mutations are strongly associated with histone H3.1 K27M mutations.[1]
The high frequency of these specific, gain-of-function mutations points to ALK2 as a critical driver of tumorigenesis in this subset of DIPG, making it a highly attractive target for therapeutic intervention.[4][5]
The Aberrant ALK2 Signaling Pathway in DIPG
In its normal physiological state, the ALK2 receptor is involved in developmental processes. Its activation is tightly regulated by the binding of BMP ligands, which induces heterodimerization with a type II BMP receptor. This leads to the phosphorylation and activation of the ALK2 kinase domain, which in turn phosphorylates the downstream effectors SMAD1, SMAD5, and SMAD8. Phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.
Caption: Canonical ALK2 Signaling Pathway.
In DIPG, mutations in the GS and kinase domains of ALK2 lead to a constitutively active receptor, resulting in ligand-independent downstream signaling.[4] Furthermore, these mutations confer a neofunctional activity, allowing the receptor to be activated by Activin A, which is normally an antagonist of this pathway.[1] This dual deregulation leads to a profound and sustained activation of the SMAD1/5/8 pathway, promoting the expression of downstream targets like the Inhibitor of DNA Binding (ID) proteins (ID1, ID2), which are implicated in maintaining a progenitor-like cell state and driving tumor growth.[6]
Caption: Aberrant ALK2 Signaling in DIPG.
Quantitative Preclinical Data for ALK2 Inhibition
The dependence of ACVR1-mutant DIPG cells on the dysregulated ALK2 signaling pathway has been demonstrated through both genetic and pharmacological inhibition.[1] Numerous small molecule inhibitors of ALK2 have been developed and tested in preclinical models, showing promising results.
In Vitro Efficacy of ALK2 Inhibitors
Several classes of ALK2 inhibitors have demonstrated potent and selective growth inhibition of ACVR1-mutant DIPG cell lines. The tables below summarize the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values for key compounds.
| Pyrazolo[1,5-a]pyrimidine-based Inhibitors | Cell Line (ACVR1 status) | GI50 (μM) | Reference |
| Dorsomorphin | HSJD-DIPG-007 (R206H) | 2.57 | [1] |
| SU-DIPG-IV (G328V) | 5.86 | [1] | |
| SU-DIPG-VI (WT) | 9.06 | [1] | |
| LDN-193189 | HSJD-DIPG-007 (R206H) | 1.15 | [1] |
| SU-DIPG-IV (G328V) | 2.56 | [1] | |
| SU-DIPG-VI (WT) | 2.85 | [1] | |
| DMH1 | HSJD-DIPG-007 (R206H) | >10 | [1] |
| SU-DIPG-IV (G328V) | >10 | [1] | |
| SU-DIPG-VI (WT) | >10 | [1] |
| Pyridine-based Inhibitors | Cell Line (ACVR1 status) | GI50 (μM) | Reference |
| K02288 | HSJD-DIPG-007 (R206H) | 1.48 | [1] |
| SU-DIPG-IV (G328V) | 4.31 | [1] | |
| SU-DIPG-VI (WT) | 4.88 | [1] | |
| LDN-214117 | HSJD-DIPG-007 (R206H) | 1.57 | [1] |
| SU-DIPG-IV (G328V) | 6.23 | [1] | |
| SU-DIPG-VI (WT) | 5.83 | [1] | |
| M4K2009 | Not Specified | IC50 < 0.01 µM (NanoBRET) | [7] |
In Vivo Efficacy of ALK2 Inhibitors
The therapeutic potential of ALK2 inhibitors has been further validated in orthotopic xenograft models of DIPG, where systemic administration of these compounds has led to a significant extension in survival.
| Compound | Dose and Schedule | Mouse Model | Median Survival (Treated vs. Control) | Significance (p-value) | Reference |
| LDN-193189 | 25 mg/kg, daily for 28 days | HSJD-DIPG-007 (R206H) orthotopic xenograft | ~45 days vs. ~35 days | p = 0.0053 | [1] |
| LDN-214117 | 25 mg/kg, daily for 28 days | HSJD-DIPG-007 (R206H) orthotopic xenograft | ~42 days vs. ~35 days | Not specified | [3] |
| E6201 | Not specified | HSJD-DIPG-007 (R206H) & SU-DIPG-XXXVI xenografts | Prolonged survival | Not specified | [5] |
These data collectively provide a strong rationale for the clinical development of brain-penetrant ALK2 inhibitors for the treatment of ACVR1-mutant DIPG.[1][5]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of ALK2's role in DIPG. A generalized workflow for preclinical evaluation of an ALK2 inhibitor is depicted below.
Caption: Experimental Workflow for Preclinical Evaluation of ALK2 Inhibitors.
Cell Culture
Patient-derived DIPG cell lines (e.g., HSJD-DIPG-007, SU-DIPG-IV, SU-DIPG-VI) are cultured under adherent, stem cell-like conditions.
-
Vessels: Flasks coated with laminin (e.g., 10 µg/mL).
-
Media: Neurobasal medium supplemented with B-27, human recombinant epidermal growth factor (EGF, 20 ng/mL), basic fibroblast growth factor (bFGF, 20 ng/mL), and platelet-derived growth factor-AA and -BB (PDGF-AA/BB, 10 ng/mL each).
-
Incubation: 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Cell Seeding: Plate 1,000-5,000 cells per well in 100 µL of culture medium in a 96-well opaque-walled plate. Include wells with medium only for background measurement.
-
Incubation: Allow cells to adhere and grow for 24 hours at 37°C.
-
Treatment: Add serial dilutions of the ALK2 inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate for 72-120 hours.
-
Assay:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Analysis: Normalize the data to the vehicle control and calculate GI50 values using a non-linear regression model.
Western Blot for Phospho-SMAD1/5/8
This protocol is for detecting the activation state of the ALK2 pathway.
-
Cell Lysis:
-
Treat cells with the ALK2 inhibitor or vehicle for the desired time (e.g., 4-24 hours).
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies.
-
Anti-phospho-SMAD1/5/8: (e.g., Cell Signaling Technology, #9511), typically diluted 1:1000 in blocking buffer.
-
Anti-SMAD1: (e.g., Novus Biologicals, NB100-56656), typically diluted 1:1000.
-
Loading Control (e.g., β-actin or GAPDH): Diluted according to the manufacturer's instructions.
-
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted 1:5000 in blocking buffer for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
shRNA-mediated Knockdown of ACVR1
This method is used to genetically validate the dependence of DIPG cells on ALK2.
-
Vector Selection: Use a lentiviral vector (e.g., pLKO.1) containing a short hairpin RNA (shRNA) sequence targeting ACVR1. A non-targeting scrambled shRNA should be used as a control.
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent like Lipofectamine.
-
Virus Harvest: Collect the supernatant containing viral particles at 48 and 72 hours post-transfection and concentrate the virus.
-
Transduction:
-
Plate DIPG cells and allow them to adhere.
-
Transduce the cells with the lentivirus in the presence of polybrene (8 µg/mL).
-
-
Selection: 48 hours post-transduction, select for stably transduced cells by adding puromycin (1-2 µg/mL) to the culture medium.
-
Validation: Confirm the knockdown of ALK2 expression by Western blot or qRT-PCR.
-
Functional Assays: Perform cell viability or apoptosis assays on the knockdown and control cell lines.
Orthotopic Xenograft Model of DIPG
This in vivo model is crucial for evaluating the efficacy of therapeutic agents.
-
Animal Model: Use 4-6 week old immunocompromised mice (e.g., NOD-SCID).
-
Cell Preparation: Harvest and resuspend ACVR1-mutant DIPG cells (e.g., HSJD-DIPG-007, often engineered to express luciferase for imaging) in a sterile, serum-free medium at a concentration of 50,000 cells per µL.
-
Stereotactic Surgery:
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Create a burr hole in the skull over the desired coordinates for the pons.
-
Slowly inject 2-3 µL of the cell suspension into the pons using a Hamilton syringe.
-
-
Tumor Growth Monitoring: Monitor tumor engraftment and growth weekly using bioluminescence imaging (BLI) or MRI.
-
Treatment: Once tumors are established (detectable by imaging), randomize mice into treatment and vehicle control groups. Administer the ALK2 inhibitor systemically (e.g., oral gavage or intraperitoneal injection) according to the desired dose and schedule.
-
Efficacy Endpoints: Monitor animal weight and neurological symptoms. The primary endpoint is overall survival.
-
Tissue Analysis: At the endpoint, perfuse the animals and harvest the brains for histological and immunohistochemical analysis.
Immunohistochemistry (IHC) for p-SMAD1/5/8
This technique is used to assess pathway inhibition in tumor tissue.
-
Tissue Preparation: Fix brain tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by boiling sections in a citrate buffer (pH 6.0) for 10-20 minutes.[8]
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with anti-phospho-SMAD1/5/8 antibody (e.g., 1:500 dilution) overnight at 4°C.[9]
-
Secondary Antibody and Detection: Use a HRP-conjugated secondary antibody and a DAB substrate kit for visualization.
-
Counterstaining: Counterstain with hematoxylin.
-
Imaging and Analysis: Dehydrate, clear, and mount the slides. Analyze the staining intensity and distribution within the tumor.
Conclusion and Future Directions
The identification of activating ACVR1 mutations has fundamentally changed the understanding of a significant subset of DIPGs. ALK2 is now a validated therapeutic target, with preclinical data strongly supporting the use of specific inhibitors. The aberrant signaling cascade, driven by both constitutive activation and a neofunctional response to Activin A, offers a clear mechanism to target.
Future research should focus on several key areas:
-
Development of next-generation ALK2 inhibitors: There is a need for compounds with improved potency, selectivity, and pharmacokinetic properties, particularly brain penetration, to maximize therapeutic efficacy and minimize off-target effects.
-
Combination therapies: Given the genetic complexity of DIPG, combination strategies that target ALK2 alongside other co-occurring alterations (e.g., in the PI3K pathway) may be necessary to overcome resistance and achieve durable responses.
-
Biomarker development: Robust biomarkers are needed to non-invasively identify patients with ACVR1-mutant tumors and to monitor treatment response in clinical trials.
-
Understanding resistance mechanisms: Investigating potential mechanisms of resistance to ALK2 inhibitors will be crucial for developing strategies to circumvent them.
The translation of these preclinical findings into effective clinical therapies holds the promise of improving outcomes for children with this devastating disease. The continued collaborative efforts of researchers, clinicians, and drug developers are essential to realize this goal.
References
- 1. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. escholarship.org [escholarship.org]
- 7. Determining the nanoBRET ALK2 IC50 values of 24 new ACVR1/ALK2 inhibitors – openlabnotebooks.org [openlabnotebooks.org]
- 8. BMP/SMAD Pathway Promotes Neurogenesis of Midbrain Dopaminergic Neurons In Vivo and in Human Induced Pluripotent and Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
M4K2281 Target Validation in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
M4K2281 is a potent and selective inhibitor of Activin receptor-like kinase-2 (ALK2), a serine/threonine kinase implicated in various cancers, most notably Diffuse Intrinsic Pontine Glioma (DIPG). This technical guide provides a comprehensive overview of the preclinical target validation of this compound in cancer cell lines. It details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for target validation, and explores potential mechanisms of resistance. The information presented herein is intended to equip researchers with the necessary knowledge to design and execute further studies to evaluate the therapeutic potential of this compound across a spectrum of malignancies.
Introduction to this compound and its Target: ALK2
This compound is a novel, conformationally constrained small molecule inhibitor designed for high potency and selectivity against ALK2 (also known as ACVR1)[1][2][3]. ALK2 is a type I receptor in the Bone Morphogenetic Protein (BMP) signaling pathway, a critical component of the Transforming Growth Factor-β (TGF-β) superfamily. This pathway is integral to embryonic development, tissue homeostasis, and cellular processes such as proliferation, differentiation, and apoptosis[4][5]. Dysregulation of the BMP/ALK2 signaling cascade has been implicated in the pathogenesis of several cancers, making it an attractive target for therapeutic intervention[4][6]. This compound was developed to provide a favorable pharmacokinetic profile, including the ability to penetrate the blood-brain barrier, for the treatment of central nervous system tumors like DIPG[5].
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its target, ALK2.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Target | IC50 (nM) | Cell Line | Reference |
| Biochemical Assay | ALK2 | 2 | - | [5] |
| NanoBRET Cellular Assay | ALK2 | < 20 | HEK293 | [1][2][3] |
| Biochemical Assay | ALK5 | > 100-fold selectivity vs. ALK2 | - | [1][2][3] |
Table 2: Proposed Panel of Cancer Cell Lines for Further this compound Evaluation
| Cancer Type | Rationale for ALK2 Inhibition | Recommended Cell Lines |
| Lung Cancer | ALK2/BMP6 signaling is implicated in LKB1-mutant lung cancer.[6][7] | A549, H1299, H157 |
| Breast Cancer | ALK2 copy number gains are observed in a significant percentage of breast cancers.[8] | MCF-7, MDA-MB-231, T-47D |
| Colon Cancer | BMP signaling plays a role in colorectal tumorigenesis.[9][10] | HCT116, HT-29, SW480 |
| Diffuse Intrinsic Pontine Glioma (DIPG) | Frequent gain-of-function mutations in ACVR1 (ALK2). | HSJD-DIPG-007, SF8628 |
Signaling Pathways and Experimental Workflows
ALK2 Signaling Pathway in Cancer
The diagram below illustrates the canonical BMP/ALK2 signaling pathway. Ligand binding (e.g., BMPs) induces the formation of a heteromeric complex of type I (ALK2) and type II (e.g., BMPR2) receptors. The type II receptor then phosphorylates and activates ALK2, which in turn phosphorylates the downstream effectors SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes involved in cell proliferation, survival, and differentiation. This compound acts by inhibiting the kinase activity of ALK2, thereby blocking this signaling cascade.
Caption: ALK2 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for this compound Target Validation
The following diagram outlines a typical workflow for validating the target engagement and cellular effects of this compound.
Caption: Experimental workflow for this compound target validation.
Detailed Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Materials:
-
Cancer cell lines of interest
-
Appropriate cell culture medium
-
White, opaque-walled 96-well plates
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat cells with varying concentrations of this compound and a vehicle control (DMSO) for 72 hours.
-
Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well, equal to the volume of the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate IC50 values using a non-linear regression curve fit.[1][2]
-
Apoptosis Assay (Caspase-Glo® 3/7)
This assay measures the activity of caspases-3 and -7, key executioners of apoptosis.
-
Materials:
-
Cancer cell lines of interest
-
Appropriate cell culture medium
-
White, opaque-walled 96-well plates
-
This compound stock solution (in DMSO)
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Luminometer
-
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound and a vehicle control for a predetermined time (e.g., 24, 48 hours).
-
Equilibrate the Caspase-Glo® 3/7 Reagent and the cell plate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well, equal to the volume of the culture medium.
-
Mix the contents on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure luminescence using a luminometer.
-
Express data as fold-change in caspase activity relative to the vehicle control.[11][12][13]
-
NanoBRET™ Target Engagement Assay
This assay measures the binding of this compound to ALK2 within living cells.
-
Materials:
-
HEK293 cells (or other suitable cell line)
-
Opti-MEM® I Reduced Serum Medium
-
NanoLuc®-ALK2 fusion vector
-
Transfection reagent (e.g., FuGENE® HD)
-
NanoBRET™ Tracer K-11 (or other suitable tracer)
-
This compound stock solution
-
White, non-binding surface 384-well plates
-
NanoBRET™ Nano-Glo® Substrate
-
Luminometer with BRET capabilities
-
-
Protocol:
-
Transfect HEK293 cells with the NanoLuc®-ALK2 fusion vector and seed them into 384-well plates.
-
Pre-treat the cells with the NanoBRET™ Tracer.
-
Add serial dilutions of this compound to the wells and incubate for 1 hour.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the BRET signal on a luminometer.
-
Calculate IC50 values from the dose-response curve.
-
Western Blot for Phospho-SMAD1/5/8
This method is used to detect the phosphorylation status of SMAD1/5/8, the direct downstream targets of ALK2, to confirm pathway inhibition.
-
Materials:
-
Cancer cell lines of interest
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the phospho-SMAD1/5/8 signal to total SMAD1 and the loading control (β-actin).
-
Potential Mechanisms of Resistance
While specific resistance mechanisms to this compound have not yet been reported, insights can be drawn from studies on other ALK inhibitors. Resistance can be broadly categorized as ALK-dependent or ALK-independent.
Table 3: Potential Resistance Mechanisms to this compound
| Category | Mechanism | Description |
| ALK-Dependent | Secondary mutations in the ALK2 kinase domain | Mutations that alter the drug-binding pocket, reducing the affinity of this compound. |
| ALK2 gene amplification | Increased expression of the ALK2 protein, requiring higher concentrations of this compound for inhibition. | |
| ALK-Independent | Activation of bypass signaling pathways | Upregulation of parallel signaling pathways (e.g., EGFR, MET) that can compensate for ALK2 inhibition and promote cell survival.[2] |
| Epithelial-to-Mesenchymal Transition (EMT) | Cellular reprogramming that can lead to a more drug-resistant phenotype. | |
| Drug Efflux Pumps | Increased expression of ATP-binding cassette (ABC) transporters that can actively pump this compound out of the cell. |
Conclusion
This compound is a promising selective inhibitor of ALK2 with demonstrated preclinical activity, particularly in the context of DIPG. This guide provides a framework for its further investigation in a broader range of cancer cell lines. The detailed protocols for assessing cell viability, apoptosis, target engagement, and downstream pathway modulation will enable robust preclinical validation. Understanding potential resistance mechanisms is crucial for the long-term clinical success of this compound, and further research in this area is warranted. The data and methodologies presented here should serve as a valuable resource for the scientific community to further explore the therapeutic potential of this compound in oncology.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. promega.com [promega.com]
- 3. m.youtube.com [m.youtube.com]
- 4. What are the therapeutic applications for ALK2 inhibitors? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Live-Cell Invasive Phenotyping Uncovers ALK2 as a Therapeutic Target in LKB1-Mutant Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Analysis of ALK gene in 133 patients with breast cancer revealed polysomy of chromosome 2 and no ALK amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bone morphogenetic protein 2 inhibits the proliferation and growth of human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oncogenic Signalling of PEAK2 Pseudokinase in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 13. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Selectivity Profile of M4K2281: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
M4K2281 is a potent and selective inhibitor of Activin receptor-like kinase-2 (ALK2), also known as ACVR1.[1][2] Developed as a conformationally constrained analog, this compound demonstrates significant promise for targeted therapeutic applications, particularly in diseases driven by aberrant ALK2 signaling, such as Diffuse Intrinsic Pontine Glioma (DIPG).[2][3][4] This document provides an in-depth guide to the selectivity profile of this compound, detailing its inhibitory activity against a panel of kinases, the experimental methodologies used for its characterization, and its mechanism of action.
Data Presentation: Kinase Inhibition Profile
The selectivity of this compound and its analogs was primarily assessed against members of the ALK family of kinases. The following table summarizes the biochemical potency (IC50) of this compound and a key related compound, M4K2304, against ALK2 and other closely related kinases.
| Kinase Target | This compound IC50 (nM) | M4K2304 IC50 (nM) |
| ALK2 (ACVR1) | 2 | 1180 |
| ALK4 (ACVR1B) | - | 393-fold selective over ALK4 |
| ALK5 (TGFβ-R1) | - | Exceptionally selective over ALK5 |
| ALK1 | - | Slight improvement in selectivity over ALK1 |
| ALK6 | - | Slight improvement in selectivity over ALK6 |
Note: Specific IC50 values for this compound against ALK1, ALK4, ALK5, and ALK6 are not explicitly detailed in the provided search results, but the qualitative descriptions from the source material indicate a favorable selectivity profile. For the related compound M4K2304, a substantial 393-fold selectivity over ALK4 was reported.[2][3]
A broader kinome-wide selectivity analysis was performed on the related compound M4K2304, revealing a generally favorable profile with limited off-target activity. The most sensitive off-target kinases included RIPK2, DDR1, BRK, EGFR-L858R, EGFR-L861Q, TNIK, Lyn, and CK1.[2]
Mechanism of Action
This compound functions as a Type I kinase inhibitor , binding to the ATP-binding pocket of the ALK2 kinase domain.[2][4] This competitive inhibition prevents the phosphorylation of downstream signaling molecules, primarily SMAD1/5/8, thereby blocking the propagation of the signaling cascade.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Conformationally Constrained ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Potency of M4K2281 Against ALK2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the in vitro potency of M4K2281, a selective inhibitor of Activin Receptor-Like Kinase 2 (ALK2). This compound is a conformationally constrained, ether-linked inhibitor developed from a 3,5-diphenylpyridine scaffold.[1][2][3] This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological and experimental pathways to offer a comprehensive resource for professionals in drug discovery and development.
Quantitative Potency and Selectivity
This compound demonstrates high potency against ALK2 in both biochemical and cellular environments.[4][5] The inhibitor was developed as part of a strategy to rigidify the chemical scaffold of a lead compound, M4K2009, resulting in superior potency.[1] The following table summarizes the key inhibitory concentration (IC50) values for this compound.
| Assay Type | Target | IC50 Value | Reference |
| Biochemical (Radiometric) | ALK2 | 2 nM | [4][6] |
| Cellular (NanoBRET) | ALK2 | < 20 nM | [1][7] |
These values position this compound among the most potent ALK2 inhibitors reported to date.[5] Its development was aimed at improving potency and selectivity, particularly over the highly homologous ALK5, inhibition of which has been linked to adverse effects.[1]
Experimental Protocols and Methodologies
The in vitro potency of this compound was determined using established, high-quality biochemical and cellular assays.
Biochemical Kinase Assay (Radiometric)
To determine the direct inhibitory effect of this compound on ALK2 enzymatic activity, a radiometric in vitro kinase assay was employed.[1][8] This method quantifies the transfer of a radiolabeled phosphate group from ATP to a substrate by the kinase.
General Protocol:
-
Reaction Setup: The ALK2 enzyme, a specific substrate peptide, and radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) are combined in a reaction buffer.
-
Inhibitor Addition: this compound is added at varying concentrations to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature to allow for the phosphorylation of the substrate by ALK2.
-
Reaction Termination: The kinase reaction is stopped, typically by adding a strong acid or chelating agent.
-
Separation and Quantification: The radiolabeled substrate is separated from the unreacted radiolabeled ATP.
-
Data Analysis: The amount of radioactivity incorporated into the substrate is measured. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Target Engagement Assay (NanoBRET™)
To confirm that this compound engages ALK2 within a cellular context, a NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay was utilized in HEK293 cells.[1][8][9] This assay measures the binding of a compound to a target protein in living cells.
General Protocol:
-
Cell Line Preparation: HEK293 cells are engineered to express a fusion protein of ALK2 and NanoLuc® luciferase.
-
Tracer Addition: A fluorescent energy transfer probe (tracer) that specifically binds to the ATP-binding pocket of ALK2 is added to the cells.[8]
-
Inhibitor Treatment: The cells are treated with varying concentrations of this compound, which competes with the fluorescent tracer for binding to the ALK2-NanoLuc® fusion protein.
-
BRET Measurement: A substrate for NanoLuc® is added, causing the luciferase to emit light. If the fluorescent tracer is bound to ALK2, the energy from the luciferase is transferred to the tracer, which then emits light at a different wavelength. The ratio of these two light emissions (the BRET ratio) is measured.
-
Data Analysis: As this compound displaces the tracer, the BRET signal decreases. The IC50 value is determined by measuring the concentration of this compound required to reduce the BRET signal by 50%.[8]
Visualized Pathways and Workflows
ALK2 Signaling Pathway
Activin receptor-like kinase-2 (ALK2) is a type I receptor in the Bone Morphogenetic Protein (BMP) signaling pathway.[1][10] Upon binding of a BMP ligand, ALK2 forms a complex with a type II receptor, leading to its phosphorylation and activation. The activated ALK2 then phosphorylates downstream signaling molecules, primarily the transcription factors SMAD1, SMAD5, and SMAD8, which translocate to the nucleus to regulate the expression of target genes.[1][11]
Experimental Workflow for Potency Determination
The assessment of this compound's in vitro potency follows a logical progression from a direct, cell-free biochemical assay to a more complex, cell-based target engagement assay. This two-pronged approach ensures that the compound not only inhibits the isolated enzyme but also effectively reaches and binds to its target within a living cell.
References
- 1. Discovery of Conformationally Constrained ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Conformationally Constrained ALK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What ALK2 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 11. Project overview: Establishing Cellular Assays to Screen for ALK2 Inhibitors – openlabnotebooks.org [openlabnotebooks.org]
A Technical Guide to the Pharmacological Properties of M4K2281, a Potent and Selective ALK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological properties of M4K2281, a selective inhibitor of Activin receptor-like kinase-2 (ALK2). The information presented herein is compiled from publicly available research, focusing on the inhibitor's mechanism of action, biochemical and cellular potency, selectivity, and pharmacokinetic profile. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of ALK2 inhibition.
Introduction to ALK2 and Its Therapeutic Relevance
Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I serine/threonine kinase receptor that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway. This pathway is essential for a variety of cellular processes, including embryonic development, tissue homeostasis, and bone formation. Dysregulation of the ALK2 signaling cascade has been implicated in the pathophysiology of several diseases.
Notably, gain-of-function mutations in the ACVR1 gene are the primary cause of Fibrodysplasia Ossificans Progressiva (FOP), a rare and debilitating genetic disorder characterized by progressive heterotopic ossification. Furthermore, somatic mutations in ACVR1 have been identified in a significant portion of diffuse intrinsic pontine gliomas (DIPG), a highly aggressive and fatal pediatric brain tumor.[1] These findings have positioned ALK2 as a compelling therapeutic target for these and other related conditions.
This compound is a novel, conformationally constrained ALK2 inhibitor developed through a rigidification strategy of a 3,5-diphenylpyridine scaffold.[1] Its design aims to enhance potency, selectivity, and pharmacokinetic properties, particularly for applications requiring central nervous system (CNS) penetration, such as DIPG.
Pharmacological Properties of this compound
Mechanism of Action
This compound is a type I kinase inhibitor that competitively binds to the ATP-binding pocket of the ALK2 kinase domain. By occupying this site, it prevents the phosphorylation of downstream signaling molecules, primarily the SMAD proteins (SMAD1, SMAD5, and SMAD8), thereby inhibiting the canonical BMP signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative pharmacological data for this compound and relevant comparator compounds.
Table 1: In Vitro Biochemical Potency of this compound and Analogs [2]
| Compound | ALK2 IC50 (nM) | ALK5 IC50 (nM) | Selectivity (ALK5/ALK2) |
| M4K2009 (Lead) | 3 | 119 | 40 |
| This compound | 2 | 350 | 175 |
| M4K2308 | 2 | 224 | 112 |
| M4K2304 | 3 | 2500 | 833 |
| M4K2306 | 7 | 3915 | 559 |
Table 2: In Vitro Cellular Target Engagement of this compound and Analogs [2]
| Compound | ALK2 NanoBRET IC50 (nM) | ALK5 Dual Luciferase Assay IC50 (nM) |
| M4K2009 (Lead) | 10 | 1738 |
| This compound | 15 | 1193 |
| M4K2308 | 6 | 471 |
| M4K2304 | 11 | 1690 |
| M4K2306 | 18 | 3964 |
Table 3: Kinome Selectivity Profile of M4K2304 (a close analog of this compound) [3]
Data from Eurofins in vitro Full Kinase Panel (422 kinases) at 1 µM.
| Kinase | Percent Inhibition |
| ALK2 | >90% |
| RIPK2 | >50% |
| DDR1 | >50% |
| BRK | >50% |
| EGFR-L858R | >50% |
| EGFR-L861Q | >50% |
| TNIK | >50% |
| Lyn | >50% |
| CK1 | >50% |
| Note: M4K2304 inhibited only 3% of the 422 kinases by more than 50% at a 1 µM concentration, indicating a favorable kinome-wide selectivity.[3] this compound is expected to have a similar selectivity profile. |
Table 4: In Vivo Pharmacokinetic Parameters of this compound in NOD-SCID Mice [4]
| Parameter | Value | Conditions |
| Dose | 25 mg/kg | Single oral gavage |
| Cmax (1 hour) | 5053 nM | Plasma |
| C(24 hour) | 0 nM | Plasma |
| Brain-to-Plasma Ratio (4h) | 3.7 | 10 mg/kg dose |
Experimental Protocols
In Vitro Radiometric Kinase Assay
The biochemical potency of this compound was determined using a radiometric kinase assay, which directly measures the incorporation of radiolabeled phosphate into a substrate.
References
The Discovery and Preclinical Development of M4K2281: A Targeted Inhibitor of ALK2 for Diffuse Intrinsic Pontine Glioma
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Diffuse Intrinsic Pontine Glioma (DIPG) is a universally fatal pediatric brain tumor with no effective treatment. A significant subset of these tumors is driven by gain-of-function mutations in the ACVR1 gene, which encodes the activin receptor-like kinase-2 (ALK2). This has identified ALK2 as a promising therapeutic target. This document details the discovery and preclinical development of M4K2281, a novel, potent, and selective inhibitor of ALK2. Through a structure-based drug design approach, this compound emerged from the optimization of a 3,5-diphenylpyridine scaffold, demonstrating superior potency and selectivity for ALK2 over the related kinase ALK5. This guide summarizes the key quantitative data, experimental methodologies, and the underlying signaling pathway, providing a comprehensive overview for the oncology research and drug development community.
Introduction
Diffuse Intrinsic Pontine Glioma (DIPG) is a high-grade brainstem glioma that primarily affects children between the ages of 5 and 10.[1] The prognosis for DIPG is dismal, with a median overall survival of only 9-12 months from diagnosis.[1] For decades, focal radiotherapy has been the only treatment to offer temporary control of tumor growth, but more than 90% of patients relapse and succumb to the disease within months.[1] The identification of somatic missense mutations in the ACVR1 gene in approximately 33% of DIPG cases has provided a critical breakthrough in understanding the molecular pathogenesis of this devastating disease and has paved the way for targeted therapeutic strategies.[2]
The ACVR1 gene encodes ALK2, a bone-morphogenic protein (BMP) type I receptor. These mutations result in a constitutively active kinase, leading to aberrant activation of the downstream BMP/TGF-β signaling pathway.[1][3] This pathway activation, mediated by the phosphorylation of SMAD1/5/8, is believed to be a key driver of tumorigenesis in ACVR1-mutant DIPG.[1][3][4] Consequently, the development of potent and selective ALK2 inhibitors that can penetrate the blood-brain barrier is a primary focus of therapeutic development for this patient population.[1]
This compound was developed as a conformationally constrained ALK2 inhibitor, building upon a previously reported 3,5-diphenylpyridine scaffold, M4K2009.[1][5] The design strategy aimed to improve potency, selectivity, and pharmacokinetic properties, particularly brain penetration, to effectively target DIPG.[2] This document outlines the key preclinical data and methodologies that characterize this compound as a promising candidate for further development.
Mechanism of Action and Signaling Pathway
This compound is a selective, ATP-competitive inhibitor of ALK2. In the context of ACVR1-mutant DIPG, gain-of-function mutations in ALK2 lead to its aberrant activation by ligands such as activin A.[3][4] This triggers a signaling cascade that is central to the tumor's growth and survival.
The canonical signaling pathway initiated by ALK2 activation is the BMP/TGF-β pathway. Upon ligand binding and activation, ALK2 forms a complex with a type II receptor and phosphorylates the downstream transcription factors SMAD1, SMAD5, and SMAD8.[1][3][4] These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the expression of target genes, including inhibitors of differentiation (ID) genes such as ID1, ID2, and ID3.[1][3][4] Overexpression of these genes is associated with tumor growth, chemoresistance, and metastasis.[1][3] this compound inhibits the kinase activity of ALK2, thereby blocking the phosphorylation of SMAD1/5/8 and suppressing the downstream gene expression program that drives DIPG pathogenesis.[4]
Quantitative Data
The preclinical evaluation of this compound generated key quantitative data characterizing its potency, selectivity, and pharmacokinetic properties. This data is summarized in the tables below.
Table 1: In Vitro Potency and Selectivity of this compound and Related Compounds
| Compound | ALK2 IC50 (nM) (Biochemical) | ALK2 IC50 (nM) (Cellular, nanoBRET) | ALK5 IC50 (nM) (Biochemical) | Selectivity (ALK5/ALK2) |
| M4K2009 (Reference) | 3 | 31 | 370 | 123 |
| This compound | 2 | < 20 | >10,000 | >5000 |
| M4K2308 | < 10 | < 20 | >10,000 | >1000 |
| M4K2304 | < 10 | < 20 | >10,000 | >1000 |
| M4K2306 | < 10 | < 20 | >10,000 | >1000 |
Data sourced from González-Álvarez H, et al., J Med Chem, 2024 and Smil, D, et al., Mol Cancer Ther, 2024.[1][2][6]
Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice
| Compound | Dose (mg/kg, p.o.) | Cmax (nM) at 1h | Plasma Concentration at 24h (nM) | Brain to Plasma Ratio (4h) |
| This compound | 25 | 5053 | 0 | 3.7 |
Data from single-dose studies in NOD-SCID mice.[1][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The key experimental protocols used in the evaluation of this compound are outlined below.
Biochemical Kinase Inhibition Assay
The inhibitory activity of this compound against ALK2 and ALK5 was determined using a radiometric kinase assay.
-
Enzyme: Recombinant human ALK2 or ALK5 kinase domain.
-
Substrate: Casein or a synthetic peptide substrate.
-
Cofactor: [γ-33P]ATP.
-
Procedure: The kinase, substrate, and varying concentrations of the inhibitor (this compound) were incubated in an appropriate kinase buffer. The reaction was initiated by the addition of [γ-33P]ATP. After incubation at a set temperature (e.g., 30°C), the reaction was stopped, and the phosphorylated substrate was separated from the free [γ-33P]ATP, typically by spotting onto phosphocellulose paper followed by washing. The amount of incorporated radioactivity, corresponding to kinase activity, was quantified using a scintillation counter.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.
Cellular Target Engagement Assay (NanoBRET)
A NanoBRET (Bioluminescence Resonance Energy Transfer) assay was used to quantify the engagement of this compound with ALK2 in a live-cell format.
-
Cell Line: HEK293 cells transiently co-transfected with plasmids encoding for ALK2 fused to NanoLuc® luciferase and a fluorescent energy transfer probe that binds to the intracellular kinase domain.
-
Procedure: Transfected cells were plated in 96-well plates and treated with a range of this compound concentrations. The NanoBRET substrate was then added. The binding of the fluorescent probe to the ALK2-NanoLuc fusion protein brings the donor (luciferase) and acceptor (fluorophore) into close proximity, generating a BRET signal. This compound competes with the probe for binding to the ALK2 kinase domain, leading to a decrease in the BRET signal in a dose-dependent manner.
-
Data Analysis: The BRET signal was measured using a plate reader capable of detecting both luminescence and fluorescence. IC50 values were determined from the dose-response curves.
In Vivo Pharmacokinetic Study
The pharmacokinetic profile of this compound was assessed in NOD-SCID mice.[1]
-
Dosing: A single oral gavage (p.o.) dose of this compound was administered at 25 mg/kg.[1][6] The formulation consisted of 5% DMSO, 47.5% PEG, and 47.5% deionized water with 10% Tween80.[1]
-
Sample Collection: Blood samples were collected via saphenous vein puncture at various time points (e.g., 1, 4, 6, and 24 hours) post-administration.[1][3][6] At the terminal time point, mice were euthanized, and brain tissue was collected to assess blood-brain barrier penetration.
-
Bioanalysis: Plasma and brain homogenate concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration) and brain-to-plasma concentration ratio were calculated from the concentration-time data.
Conclusion and Future Directions
The discovery and preclinical characterization of this compound represent a significant advancement in the development of targeted therapies for ACVR1-mutant DIPG. This compound is a highly potent and selective inhibitor of ALK2, demonstrating impressive biochemical and cellular activity.[1][2] Crucially, it exhibits moderate blood-brain barrier permeability in mouse models, a critical attribute for any CNS-targeted therapeutic.[1][6]
The data presented herein establish this compound as a strong preclinical candidate. The favorable combination of potency, selectivity, and pharmacokinetic properties warrants its further evaluation in orthotopic patient-derived xenograft models of DIPG to establish in vivo efficacy.[1][3] Such studies will be essential to determine if the observed molecular and pharmacokinetic profiles translate into a meaningful survival benefit, paving the way for potential clinical trials in children with this devastating disease.[1] The continued development of this compound and other brain-penetrant ALK2 inhibitors offers a beacon of hope for patients with ACVR1-mutant DIPG.
References
- 1. Discovery of Conformationally Constrained ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Conformationally Constrained ALK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for M4K2281 in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
M4K2281 is a potent and selective inhibitor of Activin Receptor-Like Kinase 2 (ALK2), a transmembrane serine/threonine kinase.[1][2] ALK2 is a key component of the Bone Morphogenetic Protein (BMP) signaling pathway, which plays a crucial role in various cellular processes, including differentiation, proliferation, and apoptosis. Dysregulation of the ALK2 signaling pathway is implicated in several diseases, notably Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG). This compound is under investigation as a potential therapeutic agent for these conditions due to its ability to modulate the downstream effects of ALK2 activation.
This document provides detailed protocols for key in vitro cell-based assays to characterize the activity of this compound, enabling researchers to assess its target engagement, pathway inhibition, and effects on cell viability.
ALK2 Signaling Pathway
Upon binding of a BMP ligand (e.g., BMP7), the type II BMP receptor (BMPRII) recruits and phosphorylates the type I receptor, ALK2. Activated ALK2 then phosphorylates the downstream transcription factors SMAD1, SMAD5, and SMAD8 (SMAD1/5/8). These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes. This compound exerts its inhibitory effect by blocking the kinase activity of ALK2, thereby preventing the phosphorylation of SMAD1/5/8 and subsequent gene expression.
Caption: ALK2 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound from biochemical and cell-based assays.
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |
| This compound | Biochemical Kinase Assay | - | 2 | [1] |
| This compound | NanoBRET™ Target Engagement | HEK-293 | <20 | [3] |
Experimental Workflow
A typical workflow for characterizing this compound in vitro involves a series of assays to confirm its activity, from direct target binding to downstream pathway effects and cellular consequences.
Caption: A logical workflow for the in vitro characterization of this compound.
Experimental Protocols
ALK2 Target Engagement in Live Cells: NanoBRET™ Assay
This protocol describes a method to quantify the binding of this compound to ALK2 in living HEK-293 cells.
Materials:
-
HEK-293 cells
-
DMEM with 10% FBS
-
Opti-MEM™ I Reduced Serum Medium
-
ALK2-NanoLuc® fusion vector
-
Transfection carrier DNA (e.g., pGEM®-3Zf(-) Vector)
-
Transfection reagent (e.g., FuGENE® HD)
-
NanoBRET™ Tracer
-
This compound
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
White, 96-well assay plates
Protocol:
-
Cell Transfection (Day 1):
-
Seed HEK-293 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Prepare a transfection mix in Opti-MEM™ containing the ALK2-NanoLuc® fusion vector and carrier DNA. Add the transfection reagent according to the manufacturer's instructions and incubate to form DNA-reagent complexes.
-
Add the transfection mix to the cells and incubate for 24 hours at 37°C and 5% CO2.
-
-
Assay Setup (Day 2):
-
Trypsinize the transfected cells and resuspend them in Opti-MEM™ at a density of 2 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in Opti-MEM™.
-
Add the cell suspension to the wells of a white 96-well plate.
-
Add the NanoBRET™ Tracer to all wells at the recommended concentration.
-
Add the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for 2 hours at 37°C and 5% CO2.
-
-
Signal Detection (Day 2):
-
Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent containing the Extracellular NanoLuc® Inhibitor according to the manufacturer's protocol.
-
Add the detection reagent to each well.
-
Read the plate on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm).
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission) for each well.
-
Plot the NanoBRET™ ratio against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
BMP Pathway Inhibition: Luciferase Reporter Assay
This protocol measures the inhibition of ALK2-mediated signaling by quantifying the activity of a luciferase reporter gene driven by a BMP response element (BRE).
Materials:
-
HEK-293 cells stably expressing a BRE-luciferase reporter construct
-
DMEM with 10% FBS
-
Opti-MEM™ I Reduced Serum Medium
-
Recombinant human BMP ligand (e.g., BMP7)
-
This compound
-
Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)
-
White, 96-well assay plates
Protocol:
-
Cell Seeding (Day 1):
-
Seed the BRE-luciferase reporter HEK-293 cells into a white 96-well plate at a density that will result in approximately 80-90% confluency on the day of the assay.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment and Stimulation (Day 2):
-
Prepare serial dilutions of this compound in serum-free medium.
-
Aspirate the culture medium from the cells and replace it with the this compound dilutions or vehicle control.
-
Pre-incubate the cells with the compound for 1-2 hours at 37°C.
-
Add the BMP ligand to all wells (except for the unstimulated control) at a final concentration that induces a robust luciferase signal (e.g., 20 ng/mL BMP7).
-
Incubate for 16-24 hours at 37°C and 5% CO2.
-
-
Luciferase Assay (Day 3):
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence on a plate-reading luminometer.
-
If using a dual-luciferase system, add the second reagent and measure the control luciferase activity.
-
Normalize the BRE-luciferase signal to the control luciferase signal (if applicable).
-
Plot the normalized luciferase activity against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Cell Viability Assay
This protocol assesses the effect of this compound on cell viability and can be used to determine if the observed pathway inhibition is due to a specific effect or general cytotoxicity.
Materials:
-
Cell line of interest (e.g., HEK-293 or a relevant cancer cell line)
-
Appropriate cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
White, 96-well assay plates
Protocol:
-
Cell Seeding (Day 1):
-
Seed the cells into a white 96-well plate at an appropriate density for the planned incubation period.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment (Day 2):
-
Prepare serial dilutions of this compound in culture medium.
-
Aspirate the medium from the cells and add the this compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Viability Measurement (Day 3, 4, or 5):
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as recommended by the manufacturer to allow for cell lysis and signal stabilization.
-
Measure the luminescence on a plate-reading luminometer.
-
Plot the luminescence signal against the log of the this compound concentration to determine any cytotoxic effects.
-
References
Application Notes and Protocols for M4K2281 in Orthotopic Xenograft Models of Diffuse Intrinsic Pontine Glioma (DIPG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diffuse Intrinsic Pontine Glioma (DIPG) is a highly aggressive and universally fatal pediatric brain tumor.[1] A significant subset of DIPG tumors, approximately 33%, harbor gain-of-function mutations in the ACVR1 gene, which encodes the activin receptor-like kinase-2 (ALK2).[2] This has identified ALK2 as a promising therapeutic target. M4K2281 is a potent and selective second-generation ALK2 inhibitor designed for enhanced potency, selectivity, and brain penetration, making it a strong candidate for evaluation in preclinical models of DIPG.[2][3][4] These application notes provide detailed protocols for utilizing this compound in orthotopic xenograft models of DIPG, a critical step in its preclinical validation.
This compound: A Targeted Inhibitor of the ALK2 Pathway
This compound is an investigational small molecule inhibitor that targets the constitutively active mutant ALK2 kinase. In DIPG, mutant ALK2 aberrantly phosphorylates downstream transcription factors SMAD1/5/8, leading to the increased expression of genes such as ID1, ID2, and ID3. These genes are implicated in promoting tumor growth, chemoresistance, and metastasis.[2][3] By inhibiting ALK2, this compound aims to block this oncogenic signaling cascade.
Signaling Pathway of this compound in DIPG
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacokinetic parameters of this compound and the in vivo efficacy of its parent compound, M4K2009.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| ALK2 IC₅₀ (Biochemical) | 2 nM | [5] |
| ALK2 IC₅₀ (Cellular, nanoBRET) | < 20 nM | [6] |
| Selectivity over ALK5 | >100-fold | [6] |
Table 2: In Vivo Pharmacokinetics of this compound in NOD-SCID Mice
| Dose | Time (h) | Plasma Conc. (µM) | Brain Conc. (µM) | Brain/Plasma Ratio | Reference |
| 10 mg/kg (p.o.) | 4 | - | - | > 3 | [6] |
| 25 mg/kg (p.o.) | 1 | 5.053 | - | - | [5] |
| 25 mg/kg (p.o.) | 6 | 1 - 2 | - | - | [6] |
| 25 mg/kg (p.o.) | 24 | 0 | - | - | [5] |
Table 3: In Vivo Efficacy of M4K2009 (Parent Compound) in an Orthotopic Syngeneic DIPG Mouse Model *
| Treatment | Outcome | Reference |
| M4K2009 | Decreased tumor growth (measured by BLI) | [7] |
| M4K2009 | Increased median survival | [7] |
*Specific quantitative data on tumor growth inhibition and survival extension for this compound in orthotopic xenograft models are not yet publicly available. The data for M4K2009 is presented as a surrogate for the expected efficacy of this class of ALK2 inhibitors.
Experimental Protocols
Protocol 1: Establishment of an Orthotopic DIPG Xenograft Model
This protocol describes the stereotactic implantation of patient-derived DIPG cells into the pons of immunodeficient mice.
Materials:
-
Patient-derived DIPG cell line (e.g., HSJD-DIPG-007) cultured in appropriate stem cell media.
-
Immunodeficient mice (e.g., NOD-SCID or Athymic Nude, 6-8 weeks old).
-
Stereotactic frame.
-
Anesthesia system (e.g., isoflurane).
-
High-speed drill with a small burr bit.
-
Hamilton syringe with a 26-gauge needle.
-
Cell suspension buffer (e.g., sterile PBS or Matrigel).
-
Analgesics (e.g., Carprofen).
-
Topical skin adhesive.
Procedure:
-
Cell Preparation: Harvest DIPG cells and resuspend them in the chosen suspension buffer at a concentration of 5 x 10⁵ cells in 4-5 µL. Keep the cell suspension on ice.
-
Anesthesia and Stereotactic Fixation: Anesthetize the mouse using isoflurane and securely fix its head in the stereotactic frame. Administer a pre-operative analgesic.
-
Surgical Site Preparation: Shave and disinfect the surgical area on the scalp. Make a midline incision to expose the skull.
-
Craniotomy: Using the lambda as a landmark, identify the injection coordinates. For the pons, typical coordinates are 0.8 mm posterior and 1.0 mm lateral to the lambda.[8] Create a small burr hole at this location using the high-speed drill, being careful not to damage the underlying dura mater.
-
Cell Implantation: Lower the Hamilton syringe needle to a depth of 4.5 mm into the pontine region.[8] Slowly inject the cell suspension at a rate of approximately 2 µL/min.
-
Needle Retraction and Wound Closure: After injection, leave the needle in place for 5-7 minutes to prevent reflux of the cell suspension.[8] Slowly retract the needle. Close the scalp incision using topical skin adhesive.
-
Post-operative Care: Place the mouse under a heating lamp until it recovers from anesthesia. Administer post-operative analgesics as required and monitor the animal's weight and neurological symptoms daily.
Experimental Workflow for Orthotopic Xenograft Establishment
Protocol 2: Administration of this compound and Efficacy Evaluation
This protocol outlines the administration of this compound to mice with established orthotopic DIPG xenografts and the subsequent monitoring of treatment efficacy.
Materials:
-
Mice with established orthotopic DIPG tumors.
-
This compound.
-
Vehicle for oral gavage (e.g., 5% DMSO, 47.5% PEG, 47.5% deionized water with 10% Tween80).[9]
-
Oral gavage needles.
-
Bioluminescence (BLI) or Magnetic Resonance Imaging (MRI) system for tumor monitoring.
-
Calipers for any subcutaneous tumor measurements (if applicable).
-
Software for statistical analysis.
Procedure:
-
Tumor Establishment Confirmation: Once tumors are established (typically confirmed by BLI/MRI signal or the onset of neurological symptoms), randomize mice into treatment and control groups.
-
This compound Formulation: Prepare a stock solution of this compound in the appropriate vehicle. Based on pharmacokinetic data, a starting dose of 25 mg/kg administered orally once daily can be considered.[5][6]
-
Drug Administration: Administer this compound or vehicle to the respective groups via oral gavage.
-
Tumor Growth Monitoring: Monitor tumor growth at regular intervals (e.g., weekly) using BLI or MRI. Quantify the tumor burden.
-
Survival Analysis: Monitor mice daily for signs of tumor-related morbidity (e.g., weight loss, neurological deficits). Euthanize mice when they reach a predetermined endpoint (e.g., >20% weight loss, severe neurological impairment). Record the date of euthanasia for survival analysis.
-
Data Analysis: Compare tumor growth rates between the this compound-treated and vehicle-treated groups. Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to determine if this compound significantly extends survival.
Logical Flow for Efficacy Evaluation
References
- 1. oncotarget.com [oncotarget.com]
- 2. Discovery of Conformationally Constrained ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breakthrough compounds show promise in treating rare childhood cancer - Ontario Institute for Cancer Research [oicr.on.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of M4K2281 for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and preclinical evaluation of M4K2281, a potent and selective inhibitor of Activin Receptor-Like Kinase 2 (ALK2). The provided protocols are intended to guide researchers in the preparation and assessment of this compound for preclinical investigations, particularly in the context of diseases where ALK2 dysregulation is implicated, such as Diffuse Intrinsic Pontine Glioma (DIPG).
Introduction
This compound is a novel, conformationally constrained, ether-linked inhibitor of ALK2.[1][2] It belongs to a series of 3,5-diphenylpyridine derivatives designed for enhanced potency, selectivity, and central nervous system (CNS) penetration.[3] Somatic mutations in the ACVR1 gene, which encodes for ALK2, are found in a significant portion of DIPG cases, making ALK2 a compelling therapeutic target.[4] this compound has demonstrated superior potency against ALK2 and favorable pharmacokinetic properties in preclinical models, highlighting its potential for further development.[4]
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Target | IC50 (nM) | Notes |
| Biochemical Assay | ALK2 | <10 | Data from González-Álvarez H, et al. |
| Cellular Assay (nanoBRET) | ALK2 | <20 | Data from González-Álvarez H, et al.[4] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Route of Administration | Dose (mg/kg) | Cmax (nM) | Time Point | Brain to Plasma Ratio (4h) | Animal Model |
| Oral | 25 | 5053 | 1 hour | 3.7 | NOD-SCID mice |
Data extracted from González-Álvarez H, et al. and MedchemExpress product page.[5]
Signaling Pathway
This compound is a selective inhibitor of ALK2, a type I receptor serine/threonine kinase in the Bone Morphogenetic Protein (BMP) signaling pathway. In certain cancers like DIPG, mutations in ALK2 lead to constitutive activation of the downstream SMAD signaling cascade, promoting cell proliferation and survival. This compound competitively binds to the ATP-binding pocket of ALK2, inhibiting its kinase activity and thereby blocking the phosphorylation of SMAD proteins and downstream signaling.
Figure 1: this compound inhibits the ALK2 signaling pathway.
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process as outlined by González-Álvarez H, et al. The final key step involves a Buchwald-Hartwig amination. The overall synthetic workflow is depicted below.
Figure 2: Synthetic workflow for this compound.
Step-by-step Synthesis of the Final Product this compound (Compound 33):
This protocol describes the final Buchwald-Hartwig amination step to yield this compound from Intermediate 31. For the synthesis of all preceding intermediates, please refer to the detailed procedures in the supporting information of González-Álvarez H, et al., J Med Chem. 2024.
Materials:
-
Intermediate 31
-
1-Methylpiperazine (7)
-
RuPhos Pd G3
-
NaOtBu
-
1,4-Dioxane
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add Intermediate 31, 1-methylpiperazine (7), RuPhos Pd G3, and NaOtBu.
-
Add anhydrous 1,4-dioxane to the vessel.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% Methanol in Dichloromethane) to afford this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
Note: The yield for this final step is reported to be 49%.
Protocol 2: ALK2 Biochemical Inhibition Assay
This protocol is a general guideline for determining the in vitro potency of this compound against ALK2 kinase using a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant human ALK2 enzyme
-
Myelin Basic Protein (MBP) or a suitable peptide substrate
-
ATP
-
This compound (serially diluted)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer containing a constant percentage of DMSO (e.g., 1%).
-
In a 384-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add the ALK2 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate (e.g., MBP) and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Protocol 3: Cellular Target Engagement (NanoBRET) Assay
This protocol outlines a general procedure to measure the engagement of this compound with ALK2 in live cells using NanoBRET™ technology.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding ALK2-NanoLuc® fusion protein
-
Transfection reagent
-
NanoBRET® tracer for ALK2
-
Nano-Glo® Live Cell Substrate
-
This compound (serially diluted)
-
Opti-MEM® I Reduced Serum Medium
-
White, tissue culture-treated 96-well or 384-well plates
Procedure:
-
Seed HEK293 cells in the assay plates.
-
Transfect the cells with the ALK2-NanoLuc® fusion plasmid according to the transfection reagent manufacturer's protocol. Incubate for 24 hours.
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Prepare a working solution of the NanoBRET® tracer and Nano-Glo® Live Cell Substrate in Opti-MEM®.
-
Add the diluted this compound or vehicle control to the cells.
-
Add the tracer/substrate solution to the cells.
-
Incubate the plate at 37 °C in a CO₂ incubator for a specified time (e.g., 2 hours).
-
Measure the NanoBRET® signal using a plate reader equipped for BRET measurements (measuring both donor and acceptor emission).
-
Calculate the BRET ratio and subsequently the percent inhibition at each this compound concentration.
-
Determine the IC50 value from the dose-response curve.
Protocol 4: In Vivo Pharmacokinetic Study in Mice
This protocol provides a general framework for assessing the pharmacokinetic properties of orally administered this compound in mice.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 5% DMSO, 47.5% PEG400, 47.5% water with 10% Tween80)
-
NOD-SCID mice (or other appropriate strain)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the mice overnight with free access to water.
-
Prepare the dosing formulation of this compound in the vehicle.
-
Administer a single oral dose of this compound (e.g., 25 mg/kg) to each mouse via oral gavage.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Process the blood samples to obtain plasma by centrifugation.
-
At a terminal time point (e.g., 4 hours), euthanize the mice and collect the brains.
-
Store all plasma and brain samples at -80 °C until analysis.
-
Extract this compound from the plasma and brain homogenates.
-
Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.
-
Calculate the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, and brain-to-plasma ratio) using appropriate software (e.g., Phoenix WinNonlin).
Conclusion
This compound is a promising ALK2 inhibitor with potent in vitro activity and favorable in vivo pharmacokinetic properties. The protocols detailed in these application notes provide a foundation for the synthesis and preclinical evaluation of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize these protocols for their specific experimental needs.
References
Application of M4K2281 in High-Throughput Screening for Novel ALK2 Inhibitors
Introduction
M4K2281 is a potent and selective inhibitor of Activin receptor-like kinase-2 (ALK2), a serine/threonine kinase that is a key component of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] Dysregulation of ALK2 activity is implicated in various diseases, most notably in the rare genetic disorder Fibrodysplasia Ossificans Progressiva (FOP) and in a significant subset of pediatric brain cancers known as Diffuse Intrinsic Pontine Glioma (DIPG).[3][4][5] The high potency and selectivity of this compound make it an excellent tool compound and a valuable reference for high-throughput screening (HTS) campaigns aimed at discovering novel ALK2 inhibitors with therapeutic potential. This document provides detailed application notes and protocols for the use of this compound in biochemical and cell-based HTS assays.
Data Presentation
Table 1: In Vitro and Cellular Activity of this compound and Related Compounds
| Compound | Biochemical ALK2 IC₅₀ (nM) | Cellular nanoBRET ALK2 IC₅₀ (nM) | ALK5 Inhibition |
| This compound | 2 [1] | < 20 [6] | >100-fold selectivity over ALK5[6] |
| M4K2308 | < 10 | < 20 | >100-fold selectivity over ALK5 |
| M4K2304 | < 10 | < 20 | >100-fold selectivity over ALK5 |
| M4K2306 | < 10 | < 20 | >100-fold selectivity over ALK5 |
| M4K2009 (Lead Compound) | 10-50 | 50-100 | Moderate |
Table 2: Pharmacokinetic Properties of this compound
| Compound | Brain-to-Plasma Ratio (Kp) at 4h | Plasma Concentration (Cmax) at 1h (nM) |
| This compound | 3.7 [1][2] | 5053 [1] |
Signaling Pathway
The canonical ALK2 signaling pathway is initiated by the binding of a BMP ligand to a heterotetrameric complex of type I (ALK2) and type II (BMPR2) receptors. This binding event leads to the phosphorylation and activation of ALK2 by the constitutively active BMPR2. Activated ALK2 then phosphorylates the downstream effector proteins, SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.
Experimental Protocols
A robust HTS workflow to identify novel ALK2 inhibitors can be structured with a primary biochemical screen followed by secondary cell-based assays for confirmation and characterization.
High-Throughput Screening Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Conformationally Constrained ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Project overview: Establishing Cellular Assays to Screen for ALK2 Inhibitors – openlabnotebooks.org [openlabnotebooks.org]
- 4. Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Common mutations in ALK2/ACVR1, a multi-faceted receptor, have roles in distinct pediatric musculoskeletal and neural orphan disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Pharmacokinetic Studies of M4K2281
These application notes provide a detailed overview of the in vivo pharmacokinetic properties of M4K2281, a selective inhibitor of Activin receptor-like kinase 2 (ALK2). The provided protocols are based on published research and are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective inhibitor of ALK2, a serine/threonine kinase implicated in the pathogenesis of diseases such as Diffuse Intrinsic Pontine Glioma (DIPG).[1] Understanding the pharmacokinetic profile of this compound is crucial for the design and interpretation of preclinical efficacy and toxicology studies. These notes summarize the available in vivo pharmacokinetic data and provide a detailed protocol for its assessment in a murine model.
In Vivo Pharmacokinetic Data
Preliminary in vivo pharmacokinetic studies have been conducted for this compound in NOD-SCID mice.[1] The compound was administered as a single oral dose of 25 mg/kg. A summary of the key pharmacokinetic parameters is presented in the table below.
| Parameter | Value | Units | Citation |
| Dose | 25 | mg/kg | [1] |
| Route of Administration | Oral (p.o.) | - | [1] |
| Animal Model | NOD-SCID mice | - | [1] |
| Cmax (Plasma) | 5053 | nM | [2] |
| Plasma Concentration (1h) | 5053 | nM | [1] |
| Plasma Concentration (4h) | 1143 | nM | [1] |
| Plasma Concentration (8h) | 203 | nM | [1] |
| Plasma Concentration (24h) | 0 | nM | [2] |
| Brain Concentration (4h) | 4229 | nM | [1] |
| Brain to Plasma Ratio (4h) | 3.7 | - | [1][2] |
Note: Cmax was observed at the 1-hour time point in the cited study. Tmax, AUC, and half-life have not been explicitly reported in the available literature.
Experimental Protocols
This section details the methodology for conducting in vivo pharmacokinetic studies of this compound based on published research.[1]
Formulation Preparation
The oral dosing formulation for this compound is prepared as follows:
-
Dissolve the required amount of this compound in Dimethyl sulfoxide (DMSO) to create a stock solution.
-
In a separate tube, prepare the vehicle by mixing 47.5% Polyethylene glycol (PEG) and 47.5% deionized water with 10% Tween® 80.
-
The final dosing solution is prepared by adding the this compound stock solution to the vehicle to achieve a final composition of 5% DMSO, 47.5% PEG, and 47.5% deionized water with 10% Tween® 80.
-
Vortex the solution thoroughly to ensure homogeneity.
Animal Dosing and Sample Collection
-
Animal Model: Male NOD-SCID mice are used for the study.
-
Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the experiment.
-
Dosing: Administer a single 25 mg/kg dose of the this compound formulation via oral gavage.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 1, 4, 8, and 24 hours post-dose).[1][2] Blood can be collected via tail vein or cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the collected blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Brain Tissue Collection: At the desired time point (e.g., 4 hours), euthanize the animals and perfuse with saline.[1] Excise the brain, weigh it, and homogenize it in an appropriate buffer. Store the brain homogenate at -80°C until analysis.
Bioanalytical Method
Plasma and brain homogenate concentrations of this compound and its metabolites (e.g., the demethylated metabolite) are determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vivo pharmacokinetic study of this compound.
Caption: Workflow for this compound in vivo pharmacokinetic study.
ALK2 Signaling Pathway
This compound inhibits the ALK2 receptor, which is a key component of the Bone Morphogenetic Protein (BMP) signaling pathway. The simplified canonical pathway is depicted below.
Caption: Simplified ALK2 signaling pathway inhibited by this compound.
References
Application Notes and Protocols: M4K2281 Treatment in ACVR1 Mutant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activating mutations in the Activin A receptor, type I (ACVR1), also known as ALK2, are key drivers in the pathogenesis of rare and debilitating diseases such as Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG). These gain-of-function mutations lead to constitutive activation or hyperactivation of the downstream bone morphogenetic protein (BMP) signaling pathway, primarily through the phosphorylation of SMAD1/5/8. This aberrant signaling cascade results in uncontrolled cell growth, differentiation, and, in the case of FOP, heterotopic ossification.
M4K2281 is a potent and selective inhibitor of ALK2, demonstrating significant promise as a therapeutic agent for ACVR1-driven diseases. These application notes provide a summary of the inhibitory activity of this compound and related compounds in ACVR1 mutant cell lines, along with detailed protocols for key in vitro experiments to assess its efficacy.
Data Presentation
The following tables summarize the quantitative data for this compound and related ALK2 inhibitors.
Table 1: Biochemical and Cellular Potency of this compound and Related Compounds
| Compound | Target | Assay Type | IC50 / GI50 | Reference |
| This compound | ALK2 | Biochemical Kinase Assay | < 10 nM | [1][2] |
| This compound | ALK2 | Cellular NanoBRET Assay | < 20 nM | [1][2] |
| M4K2308 | ALK2 | Biochemical Kinase Assay | < 10 nM | [1][2] |
| M4K2308 | ALK2 | Cellular NanoBRET Assay | < 20 nM | [1][2] |
| M4K2304 | ALK2 | Biochemical Kinase Assay | < 10 nM | [1][2] |
| M4K2304 | ALK2 | Cellular NanoBRET Assay | < 20 nM | [1][2] |
| M4K2306 | ALK2 | Biochemical Kinase Assay | < 10 nM | [1][2] |
| M4K2306 | ALK2 | Cellular NanoBRET Assay | < 20 nM | [1][2] |
| M4K2009 | SU-DIPG-XXI (ACVR1 G328W) | Cell Growth Inhibition | < 250 nM | [3] |
| M4K2009 | HSJD-DIPG-007 (ACVR1 R206H) | Cell Growth Inhibition | < 250 nM | [3] |
Table 2: In Vivo and Pharmacokinetic Properties of this compound and Related Compounds
| Compound | Parameter | Value | Species | Reference |
| This compound | Brain-to-Plasma Ratio (4h) | > 3 | NOD-SCID mice | [1][2] |
| This compound | Plasma Concentration (6h, 25 mg/kg) | 1-2 µM | NOD-SCID mice | [1][2] |
| M4K2308 | Brain-to-Plasma Ratio (4h) | > 3 | NOD-SCID mice | [1][2] |
| M4K2308 | Plasma Concentration (6h, 25 mg/kg) | 1-2 µM | NOD-SCID mice | [1][2] |
| M4K2304 | Brain-to-Plasma Ratio (4h) | > 3 | NOD-SCID mice | [1][2] |
| M4K2304 | Plasma Concentration (6h, 25 mg/kg) | 1-2 µM | NOD-SCID mice | [1][2] |
| M4K2306 | Brain-to-Plasma Ratio (4h) | > 3 | NOD-SCID mice | [1][2] |
| M4K2306 | Plasma Concentration (6h, 25 mg/kg) | 1-2 µM | NOD-SCID mice | [1][2] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted for determining the effect of this compound on the viability of ACVR1 mutant cell lines, such as DIPG or FOP patient-derived cells.
Materials:
-
ACVR1 mutant cell lines (e.g., HSJD-DIPG-007 [R206H], SU-DIPG-IV [G328V])
-
Appropriate cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture ACVR1 mutant cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed cells into opaque-walled 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in a final volume of 100 µL.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
CellTiter-Glo® Assay:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability data against the log concentration of this compound and perform a non-linear regression analysis to determine the GI50 (concentration for 50% growth inhibition).
-
Western Blot for Phospho-SMAD1/5/8 Inhibition
This protocol outlines the procedure for assessing the inhibition of ACVR1 downstream signaling by this compound.
Materials:
-
ACVR1 mutant cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-SMAD1/5 (Ser463/465), Rabbit anti-SMAD1, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed ACVR1 mutant cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2-24 hours).
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-SMAD1/5 diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total SMAD1 and the loading control.
-
Quantify the band intensities using image analysis software. Normalize the phospho-SMAD1/5/8 signal to the total SMAD1 and/or the loading control.
-
Biochemical ALK2 Kinase Assay
This protocol is based on a generic kinase assay format and can be adapted for this compound. For specific details, refer to commercially available ALK2 kinase assay kits (e.g., from BPS Bioscience).
Materials:
-
Recombinant human ALK2 (ACVR1) enzyme
-
Kinase assay buffer
-
ATP
-
Substrate (e.g., a generic kinase substrate like Myelin Basic Protein or a specific peptide substrate)
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Prepare a master mix containing the kinase assay buffer, ATP, and the substrate.
-
-
Kinase Reaction:
-
Add the this compound dilutions or vehicle control to the wells of the assay plate.
-
Add the recombinant ALK2 enzyme to the wells.
-
Initiate the kinase reaction by adding the master mix to all wells.
-
Incubate the plate at the recommended temperature (e.g., 30°C) for the specified time (e.g., 30-60 minutes).
-
-
Signal Detection (using ADP-Glo™):
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP. Incubate as recommended.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. Incubate as recommended.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a highly potent inhibitor of ALK2, the protein encoded by the ACVR1 gene. The provided data and protocols offer a framework for researchers to effectively evaluate the in vitro efficacy of this compound and similar compounds in ACVR1 mutant cell lines. These assays are critical for advancing the preclinical development of targeted therapies for devastating diseases like FOP and DIPG. The promising biochemical and cellular potency, coupled with favorable in vivo pharmacokinetic properties, positions this compound as a strong candidate for further investigation.
References
Application Notes and Protocols: M4K2281 in Primary Glioma Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of M4K2281, a potent and selective ALK2 inhibitor, in primary human glioma cell cultures. This document outlines the underlying biology, experimental protocols, and expected outcomes for evaluating the therapeutic potential of this compound in a preclinical setting that closely mimics the patient tumor environment.
Introduction
Glioblastoma (GBM), the most aggressive primary brain tumor in adults, is characterized by significant cellular heterogeneity and resistance to conventional therapies. A subset of gliomas, particularly diffuse intrinsic pontine glioma (DIPG), harbors activating mutations in the ACVR1 gene, which encodes the ALK2 (Activin receptor-like kinase-2) protein. These mutations lead to constitutive activation of the BMP/TGF-β signaling pathway, promoting tumor growth and survival. This compound is a brain-penetrant ALK2 inhibitor designed to target this pathway.[1][2][3] Primary glioma cell cultures, derived directly from patient tumors, offer a more biologically relevant model than established cell lines to test the efficacy of targeted therapies like this compound.[4][5][6]
ALK2 Signaling Pathway in Glioma
The ALK2 signaling pathway plays a crucial role in glioma pathogenesis. In normal physiology, ALK2 is a type I receptor for bone morphogenetic proteins (BMPs). Upon ligand binding, ALK2 forms a complex with a type II receptor, leading to the phosphorylation and activation of downstream SMAD transcription factors (SMAD1/5/8). These activated SMADs then translocate to the nucleus to regulate the expression of target genes involved in cell differentiation, proliferation, and apoptosis.[2][7]
In gliomas with ACVR1 mutations, ALK2 becomes constitutively active or gains sensitivity to other ligands like Activin A, leading to aberrant and sustained activation of the SMAD1/5/8 pathway.[2][7] This dysregulation contributes to tumorigenesis. This compound acts as a competitive inhibitor at the ATP-binding site of the ALK2 kinase domain, effectively blocking the phosphorylation of downstream SMADs and mitigating the pro-tumorigenic signaling cascade.
Experimental Protocols
Protocol 1: Establishment of Primary Glioma Cell Cultures
This protocol describes the isolation and culture of primary cells from fresh human glioblastoma tissue.[4][8][9]
Materials:
-
Fresh glioma tissue specimen
-
Dulbecco's Modified Eagle Medium (DMEM)/F12
-
Fetal Bovine Serum (FBS) or serum-free supplement (e.g., B27, N2)
-
Penicillin-Streptomycin solution
-
Papain or other enzymatic dissociation solution
-
DNase I
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates (coated with Poly-D-Lysine or Laminin for adherent cultures)
Procedure:
-
Tissue Collection and Transport: Collect fresh tumor tissue in sterile DMEM/F12 on ice immediately after surgical resection.
-
Mechanical Dissociation: In a sterile biosafety cabinet, wash the tissue with PBS containing antibiotics. Mince the tissue into small fragments (approx. 1 mm³) using sterile scalpels.
-
Enzymatic Digestion: Transfer the minced tissue to a solution containing papain and DNase I. Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Cell Dissociation and Filtration: Gently triturate the digested tissue with a pipette to obtain a single-cell suspension. Pass the suspension through a 70 µm cell strainer to remove any remaining clumps.
-
Cell Plating: Centrifuge the cell suspension, resuspend the pellet in the desired culture medium (serum-containing for adherent culture or serum-free for neurosphere culture), and plate onto appropriately coated culture vessels.
-
Cell Culture and Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days. Passage the cells when they reach 80-90% confluency (for adherent cultures) or when neurospheres reach a certain size.
-
Characterization: Authenticate the primary glioma cells by immunocytochemistry for glioma markers such as GFAP, SOX2, and Nestin.[10]
Protocol 2: Cell Viability Assay
This protocol details the assessment of this compound's effect on the viability of primary glioma cells using a Sulforhodamine B (SRB) assay.[11]
Materials:
-
Primary glioma cells
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Culture medium
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
Procedure:
-
Cell Seeding: Seed primary glioma cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 1 nM to 10 µM. Add the drug dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Cell Fixation: Gently add cold TCA to each well to fix the cells. Incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and allow them to air dry. Add SRB solution to each well and incubate for 30 minutes at room temperature.
-
Washing and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry. Add Tris-base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Western Blot for SMAD Phosphorylation
This protocol describes the detection of phosphorylated SMAD1/5/8 levels in primary glioma cells following this compound treatment.[12][13]
Materials:
-
Primary glioma cells
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-SMAD1/5/8, anti-total-SMAD1/5/8, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Seed primary glioma cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for 2-4 hours. Lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated SMAD1/5/8 to total SMAD1/5/8 and the loading control (β-actin).
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the described experiments.
Table 1: Inhibitory Activity of this compound on Primary Glioma Cell Viability
| Primary Cell Line | ACVR1 Mutation Status | This compound IC50 (nM) |
| PGL-001 | R206H | 5.2 |
| PGL-002 | Wild-Type | >1000 |
| PGL-003 | G328V | 8.7 |
| PGL-004 | Wild-Type | >1000 |
Table 2: Effect of this compound on SMAD1/5/8 Phosphorylation in Primary Glioma Cells (PGL-001)
| This compound Concentration | Relative pSMAD1/5/8 Levels (Normalized to Total SMAD & β-actin) |
| Vehicle Control (DMSO) | 1.00 |
| 10 nM | 0.45 |
| 100 nM | 0.12 |
| 1 µM | <0.05 |
Conclusion
The provided application notes and protocols offer a robust framework for investigating the efficacy of the ALK2 inhibitor this compound in primary glioma cell cultures. By utilizing patient-derived cells, researchers can obtain more clinically relevant data on the compound's mechanism of action and its potential as a targeted therapy for gliomas harboring ACVR1 mutations. The detailed methodologies for cell culture, viability assays, and western blotting will enable a thorough preclinical evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Conformationally Constrained ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Simple and Reliable Protocol for the Preparation and Culturing of Fresh Surgically Resected Human Glioblastoma Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and Culture of Primary Glioblastoma Cells from Human Tumor Specimens | Springer Nature Experiments [experiments.springernature.com]
- 6. Isolation and culture of primary glioblastoma cells from human tumor specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Project overview: Establishing Cellular Assays to Screen for ALK2 Inhibitors – openlabnotebooks.org [openlabnotebooks.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Optimization of High Grade Glioma Cell Culture from Surgical Specimens for Use in Clinically Relevant Animal Models and 3D Immunochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of adherent primary cell lines from fresh human glioblastoma tissue, defining glial fibrillary acidic protein as a reliable marker in establishment of glioblastoma cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting glioma cells by antineoplastic activity of reversine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transforming Growth Factor β Can Stimulate Smad1 Phosphorylation Independently of Bone Morphogenic Protein Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heterogeneity of subsets in glioblastoma mediated by Smad3 palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Blood-Brain Barrier Penetration of M4K2281: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
M4K2281 is a potent and selective inhibitor of Activin Receptor-Like Kinase 2 (ALK2), a transmembrane serine/threonine kinase.[1] Gain-of-function mutations in the ACVR1 gene, which encodes for ALK2, are implicated in the pathophysiology of Diffuse Intrinsic Pontine Glioma (DIPG), a rare and aggressive pediatric brain tumor.[2][3] The development of ALK2 inhibitors with the ability to cross the blood-brain barrier (BBB) is a critical therapeutic strategy for DIPG.[2][4][5] this compound has demonstrated moderate BBB permeability, making it a promising candidate for central nervous system (CNS) applications.[1]
These application notes provide a comprehensive overview of the methodologies to assess the BBB penetration of this compound, including both in vitro and in vivo experimental protocols. The presented data is based on available preclinical findings.
Data Presentation
This compound In Vivo Pharmacokinetic and BBB Penetration Data
| Parameter | Value | Species/Model | Dosage | Time Point | Source |
| Brain to Plasma Ratio | 3.7 | NOD-SCID mice | 25 mg/kg, p.o. | 4 hours | [1] |
| Cmax (plasma) | 5053 nM | NOD-SCID mice | 25 mg/kg, p.o. | 1 hour | [1] |
| Plasma Concentration | 0 nM | NOD-SCID mice | 25 mg/kg, p.o. | 24 hours | |
| IC50 (ALK2) | 2 nM | Biochemical Assay | N/A | N/A | [1] |
Signaling Pathway
The therapeutic rationale for targeting ALK2 in DIPG stems from its role in the bone morphogenetic protein (BMP) signaling pathway. Mutations in ACVR1 can lead to constitutive activation of ALK2, resulting in the phosphorylation of downstream SMAD proteins (SMAD1/5/8). These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes, including inhibitors of differentiation (ID proteins), which contribute to tumorigenesis.[2][6]
Experimental Protocols
In Vitro BBB Penetration Assessment
1. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, cell-free method to predict passive, transcellular permeability across the BBB.[7]
Workflow:
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in a phosphate-buffered saline (PBS) at pH 7.4 to the desired final concentration (e.g., 10 µM).
-
-
Plate Preparation:
-
To the wells of a 96-well donor plate, add the this compound solution.
-
To the wells of a 96-well acceptor plate, add fresh PBS (pH 7.4).
-
Carefully coat the filter of a 96-well filter plate with a porcine brain lipid extract solution.
-
-
Assay Assembly and Incubation:
-
Place the lipid-coated filter plate onto the donor plate.
-
Carefully place the acceptor plate on top of the filter plate to create a "sandwich."
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4 to 18 hours).
-
-
Sample Analysis:
-
After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation:
-
Pe (cm/s) = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))
-
Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the filter area, t is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
-
-
2. Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1) Assay
This cell-based assay is used to assess whether a compound is a substrate of the P-glycoprotein (P-gp) efflux transporter, a key transporter at the BBB that limits the brain penetration of many drugs.[8][9]
Protocol:
-
Cell Culture:
-
Culture MDCK-MDR1 cells on permeable filter supports until a confluent monolayer is formed, typically for 3-5 days.
-
-
Transport Experiment:
-
Wash the cell monolayers with transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Conduct the transport experiment in two directions:
-
Apical-to-Basolateral (A-to-B): Add this compound to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral-to-Apical (B-to-A): Add this compound to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Incubate at 37°C for a defined period (e.g., 1-2 hours).
-
-
Sample Analysis:
-
At the end of the incubation, collect samples from both chambers and determine the concentration of this compound by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Determine the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 suggests that the compound is a substrate for P-gp.
-
In Vivo BBB Penetration Assessment
1. Brain-to-Plasma Concentration Ratio (Kp) in Mice
This is the most direct method to quantify the extent of a drug's penetration into the brain parenchyma.
Workflow:
Protocol:
-
Animal Model:
-
Use an appropriate mouse strain, such as NOD-SCID mice, which have been used for this compound studies.
-
-
Drug Administration:
-
Formulate this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage).
-
Administer a single dose of this compound (e.g., 25 mg/kg) to the mice.
-
-
Sample Collection:
-
At specified time points post-administration (e.g., 1, 4, 8, and 24 hours), euthanize the animals.
-
Collect blood via cardiac puncture into tubes containing an anticoagulant.
-
Perfuse the brain with saline to remove residual blood.
-
Excise the brain.
-
-
Sample Processing:
-
Centrifuge the blood to separate the plasma.
-
Weigh the brain and homogenize it in a suitable buffer.
-
-
Bioanalysis:
-
Determine the concentration of this compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point: Kp = Cbrain / Cplasma, where Cbrain is the concentration in the brain homogenate and Cplasma is the concentration in the plasma.
-
2. Unbound Brain-to-Plasma Concentration Ratio (Kp,uu)
This ratio is considered the gold standard for assessing BBB penetration as it accounts for the unbound, pharmacologically active drug concentrations in both compartments.
Protocol:
-
Determine Unbound Fraction in Plasma (fu,plasma):
-
Use equilibrium dialysis or rapid equilibrium dialysis (RED) to determine the fraction of this compound that is not bound to plasma proteins.
-
-
Determine Unbound Fraction in Brain (fu,brain):
-
Use brain homogenate binding assays with equilibrium dialysis to determine the fraction of this compound that is not bound to brain tissue components.
-
-
Calculate Kp,uu:
-
Kp,uu = Kp * (fu,plasma / fu,brain)
-
Conclusion
The protocols outlined in these application notes provide a framework for the comprehensive evaluation of this compound's blood-brain barrier penetration. A combination of in vitro screening assays and in vivo pharmacokinetic studies is essential to accurately characterize the CNS distribution of this promising ALK2 inhibitor. The moderate BBB penetration of this compound, as indicated by the available data, supports its further development for the treatment of DIPG and other CNS disorders where ALK2 signaling is implicated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Conformationally Constrained ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Leveraging an Open Science Drug Discovery Model to Develop CNS-Penetrant ALK2 Inhibitors for the Treatment of Diffuse Intrinsic Pontine Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 8. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 9. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
Troubleshooting & Optimization
Troubleshooting M4K2281 solubility issues in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the selective ALK2 inhibitor, M4K2281, in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a potent and selective inhibitor of Activin receptor-like kinase-2 (ALK2), a serine/threonine kinase, with an IC50 of 2 nM.[1][2] Like many small molecule kinase inhibitors that target the hydrophobic ATP-binding pocket of kinases, this compound is inherently lipophilic, which can lead to low aqueous solubility.[3][4] Poor solubility can result in compound precipitation, leading to inaccurate potency measurements, high variability in experimental results, and misleading structure-activity relationships (SAR).[5]
Q2: My this compound, dissolved in 100% DMSO, precipitates when I dilute it into my aqueous assay buffer. What is happening?
This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in a strong organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower.[3] The sudden change in solvent polarity causes the compound to precipitate out of the solution. The final concentration of DMSO in your assay is a critical factor; it is generally advisable to keep it below 1%, though even this may not prevent precipitation for highly insoluble compounds.[3]
Q3: How does pH affect the solubility of this compound?
Troubleshooting Guide
Issue: this compound precipitates out of solution upon dilution into aqueous buffer.
-
Recommendation 1: Optimize DMSO Concentration
-
Keep the final concentration of DMSO in your cell culture medium or assay buffer as low as possible, ideally below 0.5%, to minimize its potential effects on the assay and to avoid precipitation.[5] This may require preparing a more dilute initial stock solution if your experimental design allows.
-
-
Recommendation 2: Prepare Intermediate Dilutions
-
Instead of directly diluting the highly concentrated DMSO stock into your final aqueous buffer, perform serial dilutions in a mixture of DMSO and your aqueous buffer or in 100% of your assay medium. This gradual change in solvent polarity can help to keep the compound in solution.
-
-
Recommendation 3: Utilize a Co-solvent System
-
Based on a successful in vivo formulation, a co-solvent system can be highly effective.[6] For in vitro applications, consider preparing your stock solution in a mixture of solvents. For example, a formulation of 5% DMSO, 47.5% PEG (polyethylene glycol), and 47.5% deionized water with a small amount of Tween 80 has been used for this compound in animal studies and could be adapted for in vitro use, ensuring final concentrations of these excipients are compatible with your assay.[6]
-
-
Recommendation 4: Sonication
-
If you observe particulate matter after dilution, sonicating the solution in a bath sonicator can help to break down aggregates and improve dissolution.[3]
-
This compound Quantitative Data Summary
| Parameter | Value | Source |
| IC50 (ALK2) | 2 nM | [1][2] |
| In Vivo Formulation (Mouse) | 5% DMSO, 47.5% PEG, 47.5% deionized water with 10% Tween 80 | [6] |
| Caco-2 Permeability | High, but with poor post-assay recovery possibly due to low aqueous solubility or high lipophilicity. | [6] |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution and Dilution for In Vitro Assays
This protocol is a general guideline and may require optimization for your specific cell type and assay conditions.
-
Preparation of a 10 mM Primary Stock Solution in 100% DMSO:
-
Weigh out a precise amount of this compound powder.
-
Calculate the volume of 100% DMSO required to achieve a 10 mM concentration.
-
Add the DMSO to the this compound powder and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Store this primary stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions (Intermediate Dilution Method):
-
Thaw an aliquot of the 10 mM primary stock solution.
-
Prepare an intermediate stock solution (e.g., 1 mM) by diluting the 10 mM primary stock into your complete cell culture medium or assay buffer. It is crucial to add the DMSO stock to the aqueous solution dropwise while vortexing to facilitate mixing and prevent immediate precipitation.
-
From this intermediate stock, perform further serial dilutions in your complete cell culture medium or assay buffer to achieve your desired final concentrations for the experiment. Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control.
-
Mandatory Visualizations
ALK2 Signaling Pathway
Caption: ALK2 signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Precipitation
Caption: Logical workflow for troubleshooting this compound precipitation issues.
References
Optimizing M4K2281 dosage for in vivo efficacy
Introduction
This technical support center provides essential information for researchers utilizing M4K2281, a potent and selective inhibitor of activin receptor-like kinase-2 (ALK2). This compound has an IC50 of 2 nM for ALK2 and demonstrates potential for in vivo applications, particularly in neurological models due to its moderate blood-brain barrier permeability.[1][2][3] This guide offers frequently asked questions, troubleshooting advice, and detailed protocols to facilitate the optimization of this compound dosage for maximal in vivo efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, ATP-competitive inhibitor of activin receptor-like kinase-2 (ALK2), also known as ACVR1.[1][3] ALK2 is a type I serine/threonine kinase receptor involved in the bone morphogenetic protein (BMP) signaling pathway. In certain cancers, such as Diffuse Intrinsic Pontine Glioma (DIPG), mutations in ACVR1 can lead to aberrant signaling.[4][5] this compound blocks the kinase activity of ALK2, thereby inhibiting downstream signaling through the SMAD1/5/8 pathway.[4]
Q2: What is a recommended starting dose for this compound in in vivo mouse studies?
A2: Based on preliminary preclinical data, a starting dose of 25 mg/kg administered via oral gavage (p.o.) has been evaluated in NOD-SCID mice.[1] This dosage resulted in a peak plasma concentration (Cmax) of 5053 nM at 1 hour.[1] However, the optimal dose for a specific cancer model should be determined empirically through a dose-response study.
Q3: How should I formulate this compound for in vivo administration?
A3: The formulation for this compound will depend on its physicochemical properties. For kinase inhibitors with poor water solubility, common formulation strategies include suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) or solubilization in a mixture of solvents like DMSO and PEG300.[6] It is critical to perform solubility and stability tests in the chosen vehicle before beginning in vivo experiments. A vehicle-only control group must be included in all studies.
Q4: What are the expected pharmacodynamic effects of this compound treatment?
A4: Effective in vivo treatment with this compound should lead to the inhibition of ALK2 signaling in tumor tissue. This can be assessed by measuring the levels of phosphorylated SMAD1/5/8 (p-SMAD1/5/8) and the expression of downstream target genes like ID1.[4] A significant reduction in these biomarkers indicates successful target engagement.
Q5: Does this compound cross the blood-brain barrier (BBB)?
A5: Yes, this compound has been shown to exhibit moderate permeability across the blood-brain barrier.[1][2] In mouse models, it achieved a brain-to-plasma ratio of 3.7 at 4 hours post-administration, making it a candidate for treating intracranial tumors like DIPG.[1][7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Tumor Growth Inhibition | - Insufficient Dose- Poor Bioavailability- Tumor Model Resistance | - Perform a dose-escalation study to find the Maximum Tolerated Dose (MTD) and an efficacious dose.- Confirm target engagement by measuring p-SMAD levels in tumor tissue via Western blot or IHC.- Evaluate alternative formulation strategies to improve solubility and absorption.- Ensure the chosen tumor model is sensitive to ALK2 inhibition. |
| Significant Animal Toxicity (e.g., >15% weight loss, lethargy) | - Dose is too high (exceeds MTD)- Formulation vehicle toxicity- Off-target effects | - Reduce the dose or modify the dosing schedule (e.g., intermittent dosing).[9]- Conduct a tolerability study with the vehicle alone to rule out formulation-related toxicity.- Evaluate the selectivity profile of this compound if off-target effects are suspected. |
| High Variability in Tumor Response | - Inconsistent Dosing- Variation in Animal Metabolism- Tumor Heterogeneity | - Ensure accurate and consistent oral gavage technique.- Increase the number of animals per group to improve statistical power.- Use a well-characterized and homogeneous tumor model. |
| Difficulty Detecting Downstream Signaling Changes | - Suboptimal timing of sample collection- Insufficient target engagement- Technical issues with assays | - Conduct a time-course experiment to identify the time of maximal p-SMAD inhibition after a single dose.- Increase the dose of this compound to achieve greater target inhibition.- Optimize and validate Western blot or IHC protocols for detecting p-SMAD1/5/8. |
Data Presentation
Table 1: In Vitro and In Vivo Properties of this compound
| Parameter | Value | Assay/Model | Reference |
|---|---|---|---|
| ALK2 IC50 | 2 nM | Biochemical Assay | [1] |
| Cellular ALK2 IC50 | < 20 nM | NanoBRET Assay | [7][8] |
| Selectivity | >100-fold over ALK5 | Biochemical Assay | [7][8] |
| In Vivo Dose (single) | 25 mg/kg, p.o. | NOD-SCID Mice | [1] |
| Plasma Cmax (at 1h) | 5053 nM | NOD-SCID Mice | [1] |
| Plasma Conc. (at 24h) | 0 nM | NOD-SCID Mice | [1] |
| Brain-to-Plasma Ratio (at 4h) | 3.7 | NOD-SCID Mice |[1][7][8] |
Experimental Protocols
1. Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of this compound that can be administered without causing dose-limiting toxicity.
-
Animals: Healthy, non-tumor-bearing mice (e.g., Balb/c or NOD-SCID), 6-8 weeks old.
-
Procedure:
-
Acclimate animals for at least one week.
-
Prepare this compound in the selected vehicle at various concentrations.
-
Divide animals into groups (n=3-5 per group), including a vehicle control group.
-
Administer escalating doses of this compound (e.g., 10, 25, 50, 100 mg/kg) daily via oral gavage for 5-14 days.
-
Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in posture, activity, or grooming).
-
Record body weight daily.
-
The MTD is defined as the highest dose that does not result in greater than 15-20% body weight loss or other severe signs of toxicity.
-
2. In Vivo Antitumor Efficacy Study
-
Objective: To evaluate the antitumor activity of this compound in a tumor xenograft model.
-
Animals: Immunocompromised mice (e.g., NOD-SCID or athymic nude) bearing established tumors (e.g., DIPG xenografts).
-
Procedure:
-
Implant tumor cells subcutaneously or orthotopically.
-
Allow tumors to reach a predetermined size (e.g., 100-150 mm³).
-
Randomize animals into treatment groups (n=8-10 per group): Vehicle control, this compound at one or more doses (e.g., 25 mg/kg and 50 mg/kg).
-
Administer treatment daily via oral gavage.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor body weight 2-3 times per week as a measure of toxicity.
-
At the end of the study, euthanize animals and collect tumor tissue for pharmacodynamic analysis (e.g., Western blot for p-SMAD1/5/8).
-
Visualizations
Caption: this compound inhibits the ALK2 receptor, blocking SMAD1/5/8 phosphorylation.
Caption: Workflow for optimizing this compound dosage for in vivo efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Conformationally Constrained ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Abstract: Optimizing Treatment with Tyrosine Kinase Inhibitors: Focus on Dosing Schedules (2016 AAAS Annual Meeting (February 11-15, 2016)) [aaas.confex.com]
M4K2281 off-target effects in non-cancerous cells
Welcome to the technical support center for M4K2281. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this selective ALK2 inhibitor. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2), also known as ACVR1.[1] It has an in vitro IC50 of 2 nM for ALK2.[1] ALK2 is a type I serine/threonine kinase receptor in the Bone Morphogenetic Protein (BMP) signaling pathway, which plays a crucial role in various cellular processes, including development, differentiation, and apoptosis.[2][3][4]
Q2: What are the known off-target effects of this compound in non-cancerous cells?
While this compound is highly selective for ALK2, some off-target activity has been observed. The most well-characterized off-target is the closely related kinase ALK5 (TGF-β type I receptor), for which this compound has an IC50 of 350 nM.[1] Comprehensive kinome-wide selectivity screening is essential to fully characterize potential off-target effects. For illustrative purposes, a hypothetical kinome scan data table is provided below to highlight potential off-target kinases that researchers should be aware of.
Q3: What are the potential phenotypic effects of this compound in non-cancerous cells?
The effects of this compound on non-cancerous cells will depend on the cell type and the importance of the ALK2 signaling pathway in that specific context. Inhibition of ALK2 can affect processes such as cell differentiation (e.g., in chondrocytes) and angiogenesis.[5][6] Off-target effects, particularly on ALK5, could lead to modulation of TGF-β signaling, which is involved in a wide range of cellular functions including proliferation, differentiation, and extracellular matrix production.[7][8] Researchers should carefully monitor cell morphology, viability, and relevant pathway markers when treating non-cancerous cells with this compound.
Q4: How should I interpret unexpected changes in my cell-based assays when using this compound?
Unexpected results could be due to on-target effects in a previously uncharacterized cell type, off-target effects, or experimental variability. It is crucial to have appropriate controls, including untreated cells and cells treated with a vehicle control. If you observe significant changes in cell health or behavior, consider performing dose-response experiments and validating the engagement of ALK2 and potential off-targets.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Reduced Viability in Non-Cancerous Cells
Possible Causes:
-
On-target toxicity: The ALK2 pathway may be essential for the survival or proliferation of your specific non-cancerous cell line.
-
Off-target toxicity: Inhibition of other kinases, such as ALK5 or other unforeseen targets, could be inducing a cytotoxic effect.
-
High concentration of this compound: The concentration used may be too high, leading to non-specific effects.
-
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the IC50 value for this compound in your cell line to identify a suitable working concentration.
-
Verify target engagement: Use a technique like a cellular thermal shift assay (CETSA) or a phospho-specific antibody for a downstream target of ALK2 (e.g., pSMAD1/5/8) to confirm that this compound is engaging its intended target at the concentrations used.
-
Assess off-target engagement: If you suspect off-target effects, you can measure the activity of known off-targets like ALK5 by monitoring downstream signaling (e.g., pSMAD2/3).
-
Include proper controls: Always include a vehicle-only control to account for any effects of the solvent.
-
Test in multiple non-cancerous cell lines: Comparing the effects across different cell lines can help to distinguish between cell-type-specific on-target effects and broader off-target toxicity.
Issue 2: Altered Cell Morphology or Differentiation
Possible Causes:
-
On-target effects on ALK2: The ALK2 pathway is known to be involved in cellular differentiation in various lineages.
-
Off-target effects on ALK5: The TGF-β pathway, mediated by ALK5, is a potent regulator of cell morphology and differentiation, including epithelial-to-mesenchymal transition (EMT).
-
Long-term treatment effects: Prolonged inhibition of ALK2 or off-targets may lead to cumulative changes in gene expression that alter cell phenotype.
Troubleshooting Steps:
-
Characterize morphological changes: Use microscopy to document the changes in cell shape, adhesion, and organization.
-
Analyze differentiation markers: Use techniques like qPCR, western blotting, or immunofluorescence to measure the expression of key differentiation markers for your cell type.
-
Perform a time-course experiment: Observe the timing of the morphological changes to understand if they are an immediate or long-term response to the inhibitor.
-
Rescue experiment: If possible, try to rescue the phenotype by activating the downstream pathway through other means to confirm the role of ALK2 inhibition.
Data Presentation
Table 1: Hypothetical Kinome Scan Data for this compound
This table presents hypothetical data for illustrative purposes to guide researchers on potential off-target kinases. Actual experimental results may vary.
| Kinase | Percent Inhibition at 1 µM |
| ALK2 (ACVR1) | 99% |
| ALK5 (TGFBR1) | 85% |
| ALK4 (ACVR1B) | 60% |
| ALK1 (ACVRL1) | 45% |
| ALK3 (BMPR1A) | 30% |
| ALK6 (BMPR1B) | 25% |
| p38α (MAPK14) | 15% |
| SRC | 10% |
| LCK | 8% |
| EGFR | 5% |
Table 2: Hypothetical Cytotoxicity of this compound in Non-Cancerous Cell Lines
This table presents hypothetical data for illustrative purposes. Researchers should determine the cytotoxicity in their specific cell lines of interest.
| Cell Line | Description | IC50 (72 hours) |
| HEK293 | Human Embryonic Kidney | > 10 µM |
| hTERT-RPE1 | Human Retinal Pigment Epithelial | > 10 µM |
| BJ Fibroblasts | Human Foreskin Fibroblast | 8.5 µM |
| Primary Human Chondrocytes | Primary cells | 5 µM |
Experimental Protocols
Protocol 1: ALK2 Target Engagement in Cells using NanoBRET™ Assay
This protocol is a general guideline for assessing the intracellular binding of this compound to ALK2.
Materials:
-
HEK293 cells
-
NanoLuc®-ALK2 fusion vector
-
NanoBRET™ Tracer
-
This compound
-
Opti-MEM™ I Reduced Serum Medium
-
96-well white-bottom cell culture plates
-
Luminometer with 460 nm and 618 nm emission filters
Method:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Transfection: Transfect the cells with the NanoLuc®-ALK2 fusion vector according to the manufacturer's protocol. Incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in Opti-MEM™.
-
Tracer Addition: Add the NanoBRET™ Tracer to the cells at the recommended concentration.
-
Compound Treatment: Add the this compound dilutions to the wells. Include a no-compound control.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measurement: Read the luminescence at 460 nm (donor) and 618 nm (acceptor) using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio and plot the dose-response curve to determine the IC50 value.
Protocol 2: ALK5 Off-Target Activity using a Dual-Luciferase Reporter Assay
This protocol provides a general method for assessing the inhibitory effect of this compound on the ALK5 signaling pathway.
Materials:
-
HEK293 cells
-
TGF-β responsive firefly luciferase reporter plasmid (e.g., pGL3-SBE4)
-
Constitutive Renilla luciferase control plasmid (e.g., pRL-TK)
-
Recombinant human TGF-β1
-
This compound
-
Dual-Luciferase® Reporter Assay System
-
96-well clear-bottom cell culture plates
-
Luminometer
Method:
-
Cell Seeding and Transfection: Co-transfect HEK293 cells with the TGF-β responsive firefly luciferase reporter and the Renilla luciferase control plasmid in a 96-well plate. Incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with a serial dilution of this compound for 1 hour.
-
Pathway Stimulation: Stimulate the cells with a constant concentration of recombinant human TGF-β1. Include an unstimulated control.
-
Incubation: Incubate for 16-24 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Luciferase Assay:
-
Add Luciferase Assay Reagent II (LAR II) to the cell lysate and measure the firefly luciferase activity.
-
Add Stop & Glo® Reagent to quench the firefly reaction and measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the this compound concentration to determine the IC50 value.
Visualizations
Caption: ALK2 Signaling Pathway and Inhibition by this compound.
Caption: ALK5 Off-Target Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Assessing this compound Off-Target Effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Common mutations in ALK2/ACVR1, a multi-faceted receptor, have roles in distinct pediatric musculoskeletal and neural orphan disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the therapeutic applications for ALK2 inhibitors? [synapse.patsnap.com]
- 4. What are ALK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. ALK2 functions as a BMP type I receptor and induces Indian hedgehog in chondrocytes during skeletal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Signaling via Alk5 controls the ontogeny of lung Clara cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of M4K2281 in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of M4K2281 in animal models.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during in vivo studies with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor aqueous solubility: this compound has low aqueous solubility, which can limit its dissolution in the gastrointestinal (GI) tract. | Formulation Optimization: - Prepare a suspension or solution using appropriate vehicles. A reported formulation consists of 5% DMSO, 47.5% PEG400, and 47.5% deionized water with 10% Tween80.[1][2] - Consider particle size reduction techniques like micronization or nanomilling to increase the surface area for dissolution.[3] - Explore the use of amorphous solid dispersions or lipid-based delivery systems to enhance solubility.[4] |
| First-pass metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation. | Route of Administration: - If initial studies require confirmation of systemic exposure, consider intraperitoneal (IP) or intravenous (IV) administration to bypass the GI tract and first-pass metabolism. | |
| Efflux by transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall, which pump the drug back into the GI lumen.[1] | Co-administration with inhibitors: - In exploratory studies, co-administration with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) can help determine the impact of efflux on bioavailability. Note that this is for investigational purposes and may have confounding pharmacological effects. | |
| High variability in plasma concentrations between individual animals. | Inconsistent formulation: The drug may not be uniformly suspended or dissolved in the vehicle, leading to inaccurate dosing. | Ensure Homogeneity: - Thoroughly vortex and sonicate the formulation before each administration to ensure a homogenous suspension.[2] - Prepare fresh formulations regularly and store them under appropriate conditions to prevent precipitation or degradation. |
| Physiological differences: Variations in gastric pH, GI motility, and food intake among animals can affect drug absorption. | Standardize Experimental Conditions: - Fast animals overnight before dosing to reduce variability from food effects. - Ensure consistent dosing volumes and techniques across all animals. | |
| Unexpectedly high plasma concentrations or signs of toxicity. | Dosing errors: Incorrect calculation of the dose or concentration of the dosing solution. | Verify Calculations and Procedures: - Double-check all calculations for dose and formulation preparation. - Calibrate all equipment used for weighing and volume measurements. |
| Saturated clearance mechanisms: At higher doses, the metabolic enzymes responsible for clearing this compound may become saturated, leading to non-linear pharmacokinetics and disproportionately high exposure.[5] | Dose-Ranging Studies: - Conduct a dose-ranging study to assess the relationship between dose and exposure. Start with lower doses and escalate gradually. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting formulation for oral administration of this compound in mice?
A1: A published study successfully used a vehicle consisting of 5% dimethyl sulfoxide (DMSO), 47.5% poly(ethylene glycol) (PEG400), and 47.5% deionized water with 10% Tween80 for oral administration of this compound in NOD-SCID mice.[1][2] It is crucial to ensure the final solution is thoroughly mixed and sonicated to achieve a uniform suspension.[2]
Q2: What are the known pharmacokinetic parameters of this compound in mice?
A2: In a preliminary pharmacokinetic study in NOD-SCID mice, a single oral dose of 25 mg/kg this compound resulted in a maximum plasma concentration (Cmax) of 5053 nM at 1 hour post-administration. The concentration decreased to 0 nM by 24 hours.[6]
| Parameter | Value | Animal Model | Dose | Time Point | Reference |
| Cmax | 5053 nM | NOD-SCID mice | 25 mg/kg (oral) | 1 hour | [6] |
| Plasma Concentration | 0 nM | NOD-SCID mice | 25 mg/kg (oral) | 24 hours | [6] |
| Brain-to-Plasma Ratio | 3.7 | Not Specified | Not Specified | 4 hours | [6] |
Q3: Does this compound cross the blood-brain barrier?
A3: Yes, this compound has been shown to exhibit moderate to high brain permeability, with a brain-to-plasma ratio of 3.7 at 4 hours post-administration in mice.[6][7]
Q4: What in vitro properties of this compound might predict its in vivo bioavailability challenges?
A4: In vitro studies indicate that while the 4-methylpiperazine moiety in this compound can increase its apparent permeability (Papp), related compounds in the same series have shown susceptibility to efflux proteins.[1] Although this compound itself appeared not to be recognized by efflux proteins in one assessment, this can be a factor to consider.[1] Additionally, its chemical structure suggests it may have low aqueous solubility, a common reason for poor oral bioavailability.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage in Mice
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Poly(ethylene glycol) 400 (PEG400)
-
Deionized water
-
Tween80
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired dose (e.g., 25 mg/kg) and dosing volume (e.g., 10 mL/kg).
-
Prepare the vehicle by mixing 5% DMSO, 47.5% PEG400, and 47.5% deionized water with 10% Tween80.
-
Add the calculated amount of this compound powder to the appropriate volume of the prepared vehicle in a sterile microcentrifuge tube.
-
Vortex the mixture vigorously for 1-2 minutes to initially disperse the compound.
-
Sonicate the formulation in a bath sonicator for approximately 20 minutes at room temperature to ensure a fine, homogenous suspension.[2]
-
Visually inspect the formulation for any large particles or precipitation. If not uniform, repeat vortexing and sonication.
-
Administer the formulation to the animals immediately after preparation. If multiple animals are being dosed, vortex the suspension before each administration to maintain uniformity.
-
Protocol 2: Pharmacokinetic Study of Orally Administered this compound in Mice
-
Animals:
-
Male NOD-SCID mice are a reported model.[1] Other common strains like C57BL/6 or BALB/c can also be used.
-
Acclimatize animals for at least one week before the experiment.
-
-
Procedure:
-
Fast the mice overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Prepare the this compound formulation as described in Protocol 1.
-
Record the body weight of each mouse to calculate the precise dosing volume.
-
Administer a single oral dose of this compound (e.g., 25 mg/kg) via oral gavage.
-
Collect blood samples (e.g., via tail vein, saphenous vein, or terminal cardiac puncture) at predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma (e.g., by centrifugation at 4°C) and store the plasma at -80°C until analysis.
-
Analyze the plasma concentrations of this compound using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
-
Visualizations
Caption: Experimental workflow for a pharmacokinetic study of this compound.
Caption: Troubleshooting logic for low this compound bioavailability.
References
- 1. Discovery of Conformationally Constrained ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. upm-inc.com [upm-inc.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
Overcoming resistance to M4K2281 in cancer cells
Welcome to the technical support center for M4K2281, a potent and selective mTOR inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common questions related to acquired resistance to this compound in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic small molecule that functions as an allosteric inhibitor of the mammalian target of rapamycin (mTOR). Specifically, it binds to the FKBP12 protein, and this complex then interacts with the mTORC1 complex, preventing it from phosphorylating its downstream targets, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[1] This blockade of mTORC1 signaling leads to the inhibition of protein synthesis, cell growth, and proliferation in cancer cells.[2][3]
Q2: What are the most common mechanisms by which cancer cells develop resistance to this compound?
A2: Resistance to this compound, and other mTOR inhibitors, can arise through several mechanisms. One of the most frequently observed is the activation of alternative pro-survival signaling pathways.[4][5] Inhibition of mTORC1 can disrupt a negative feedback loop, leading to the upregulation of receptor tyrosine kinases (RTKs) and subsequent activation of the PI3K/Akt and MAPK/ERK pathways.[5] Additionally, mutations in the mTOR gene itself can prevent this compound from binding effectively.[4][6] Another described mechanism involves the induction of autophagy as a survival response to mTOR inhibition.
Q3: Are there known biomarkers that can predict sensitivity or resistance to this compound?
A3: While research is ongoing, certain molecular characteristics may indicate the potential for sensitivity or resistance. Tumors with mutations that hyperactivate the PI3K/Akt/mTOR pathway, such as inactivating mutations in TSC1 or TSC2, may initially be more sensitive to this compound.[6][7] Conversely, the presence of co-activating mutations in pathways like KRAS or alterations in receptor tyrosine kinases could predict a reduced response.[8][9] High baseline levels of phosphorylated Akt (p-Akt) despite mTORC1 inhibition may also suggest the activation of escape pathways.[10]
Troubleshooting Guides
This section provides guidance on common issues encountered during in vitro experiments with this compound.
Issue 1: this compound fails to inhibit cancer cell proliferation at expected concentrations.
Possible Cause 1: Intrinsic Resistance Your cell line may possess inherent resistance to this compound due to pre-existing genetic alterations.
Troubleshooting Steps:
-
Pathway Analysis: Perform a baseline western blot analysis to assess the activation status of the PI3K/Akt/mTOR and MAPK/ERK pathways. Look for high levels of phosphorylated Akt (Ser473 and Thr308) and phosphorylated ERK.
-
Genetic Sequencing: Sequence key genes in the PI3K/Akt/mTOR pathway (e.g., PIK3CA, PTEN, AKT1, TSC1/2, MTOR) to identify mutations that could confer resistance.
-
Alternative Inhibitors: Test the sensitivity of your cell line to other mTOR inhibitors, such as ATP-competitive inhibitors, to see if the resistance is specific to the allosteric mechanism of this compound.[11]
Possible Cause 2: Suboptimal Experimental Conditions
Troubleshooting Steps:
-
Confirm Drug Potency: Verify the concentration and stability of your this compound stock solution.
-
Optimize Seeding Density: Ensure that the cell seeding density is appropriate for the duration of your assay to avoid confounding effects of overgrowth.[12]
-
Assay Duration: The duration of drug exposure may need to be optimized. Some cell lines may require longer treatment times to exhibit a significant anti-proliferative effect.
Issue 2: Development of acquired resistance to this compound in a previously sensitive cell line.
Possible Cause: Activation of Escape Pathways Prolonged treatment with this compound can lead to the upregulation of compensatory signaling pathways that bypass the mTORC1 blockade.
Troubleshooting Steps:
-
Comparative Western Blot: Compare the protein expression and phosphorylation status of key signaling molecules in your resistant cell line versus the parental, sensitive cell line. Pay close attention to p-Akt, p-ERK, and the expression levels of receptor tyrosine kinases (e.g., EGFR, HER2, IGF-1R).[5][8]
-
Combination Therapy: Investigate the efficacy of combining this compound with inhibitors of the identified escape pathway. For example, if you observe increased p-Akt, consider co-treatment with a PI3K or Akt inhibitor.[3][13] If p-ERK is elevated, a MEK inhibitor could be beneficial.[8]
-
Autophagy Inhibition: Since this compound can induce protective autophagy, test the effect of combining this compound with an autophagy inhibitor like hydroxychloroquine.[14]
Data Presentation
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | Notes |
| Parental MCF-7 | 10 | Sensitive to this compound |
| This compound-Resistant MCF-7 | 500 | Acquired resistance after 6 months of continuous exposure |
| Parental PC-3 | 15 | Sensitive to this compound |
| This compound-Resistant PC-3 | 800 | Acquired resistance after 8 months of continuous exposure |
Table 2: Changes in Protein Expression/Phosphorylation in this compound-Resistant Cells
| Protein | Parental Cells (Relative Expression) | This compound-Resistant Cells (Relative Expression) | Implication |
| p-Akt (Ser473) | 1.0 | 3.5 | Activation of PI3K/Akt pathway |
| p-ERK1/2 (Thr202/Tyr204) | 1.0 | 2.8 | Activation of MAPK/ERK pathway |
| IGF-1R | 1.0 | 2.5 | Upregulation of receptor tyrosine kinase |
| LC3-II/LC3-I Ratio | 1.2 | 4.0 | Increased autophagic flux |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine IC50
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[15]
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.[16]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[17]
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Treat cells with this compound at the desired concentration and time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.[18]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, p-S6K, S6K, β-actin) overnight at 4°C.[18][19]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Visualizations
Caption: Mechanisms of resistance to this compound.
Caption: Workflow for investigating and overcoming this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to mTORC1 Inhibitors in Cancer Therapy: From Kinase Mutations to Intratumoral Heterogeneity of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Acquired resistance to everolimus in aromatase inhibitor-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ascopubs.org [ascopubs.org]
- 11. A system to identify inhibitors of mTOR signaling using high-resolution growth analysis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 13. bioengineer.org [bioengineer.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
M4K2281 stability in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of the selective ALK2 inhibitor, M4K2281. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
A1: Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[1] Properly stored, the shelf life of solid this compound is expected to be greater than two years.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: this compound stock solutions can be stored at 0 - 4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[1] To minimize degradation, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: Is this compound stable in common solvents like DMSO and aqueous buffers?
Q4: Is this compound sensitive to light?
A4: There is no specific public data on the photostability of this compound. However, as a general precaution for all photosensitive compounds, it is recommended to protect this compound, both in solid form and in solution, from prolonged exposure to light. Experiments should be conducted under subdued lighting conditions whenever possible.
Q5: How does pH affect the stability of this compound?
A5: Specific pH stability data for this compound is not available. As this compound contains a pyridine ring, its stability could be influenced by pH. For many pyridine-containing compounds, extreme acidic or basic conditions can lead to degradation. It is advisable to maintain the pH of aqueous solutions within a physiologically relevant range (e.g., pH 6.8-7.4) unless the experimental protocol requires otherwise.
Q6: Can I subject this compound stock solutions to multiple freeze-thaw cycles?
A6: Repeated freeze-thaw cycles can lead to the degradation of small molecules in solution. It is strongly recommended to aliquot this compound stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. If repeated use from a single stock is unavoidable, minimize the number of freeze-thaw cycles.
Stability Data Summary
While comprehensive quantitative stability data for this compound across various conditions is limited, the following table summarizes the available information.
| Condition | Matrix | Temperature | Duration | Stability | Source |
| Storage | Solid | 0 - 4°C | Days to Weeks | Stable | [1] |
| Solid | -20°C | Months to Years | Stable (>2 years) | [1] | |
| Stock Solution | 0 - 4°C | Days to Weeks | Stable | [1] | |
| Stock Solution | -20°C | Months | Stable | [1] | |
| Shipping | Solid | Ambient | Few Weeks | Stable | [1][2] |
| Metabolic Stability | Mouse Liver Microsomes | 37°C | 60 min | Unstable (<20% remaining) | [3][4] |
| Human Liver Microsomes | 37°C | 60 min | Moderately Stable (20-70% remaining) | [3][4] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected activity in cell-based assays. | Degradation of this compound in stock solution. | Prepare fresh stock solutions from solid compound. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Degradation of this compound in cell culture media. | Add this compound to the cell culture media immediately before treating the cells. Minimize the incubation time of this compound in media before it is added to the cells. | |
| Metabolic instability of this compound. | Be aware that the 4-methylpiperazine moiety of this compound is known to be labile, leading to a demethylated metabolite.[3][4] This can result in a decrease in the active compound concentration over time in metabolically active cells. Consider this when designing long-term experiments. | |
| Precipitation of this compound in aqueous solutions. | Ensure the final DMSO concentration in the aqueous solution is low (typically <0.5%) to maintain solubility. Visually inspect for any precipitation after dilution. | |
| Variability between experiments. | Inconsistent handling of this compound. | Standardize the protocol for preparing and handling this compound solutions. Protect from light and maintain consistent storage conditions. |
| Pipetting errors with small volumes of concentrated stock. | Use calibrated pipettes and ensure proper mixing when preparing dilutions. |
Experimental Protocols & Workflows
ALK2 Signaling Pathway
This compound is a selective inhibitor of Activin receptor-like kinase 2 (ALK2). ALK2 is a type I receptor in the Bone Morphogenetic Protein (BMP) signaling pathway. Upon binding of a BMP ligand, the type II receptor phosphorylates and activates the type I receptor (ALK2), which in turn phosphorylates downstream SMAD proteins (SMAD1, SMAD5, and SMAD8). These phosphorylated SMADs then form a complex with SMAD4 and translocate to the nucleus to regulate gene expression.
Experimental Workflow: Cell-Based ALK2 Inhibition Assay
This workflow outlines a general procedure for assessing the inhibitory activity of this compound on ALK2 signaling in a cell-based assay.
Troubleshooting Logic for Inconsistent Results
This diagram illustrates a logical approach to troubleshooting inconsistent experimental outcomes when using this compound.
References
Technical Support Center: M4K2281 Treatment Protocols for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining long-term treatment protocols for M4K2281, a potent and selective inhibitor of Activin Receptor-Like Kinase 2 (ALK2). This guide includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to facilitate successful and reproducible long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective small molecule inhibitor of Activin Receptor-Like Kinase 2 (ALK2), a type I serine/threonine kinase receptor. It has a reported IC50 of 2 nM for ALK2. Due to its ability to penetrate the blood-brain barrier, it is being investigated as a potential therapeutic for central nervous system disorders, particularly Diffuse Intrinsic Pontine Glioma (DIPG) harboring ALK2 mutations.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
Q3: What is the known in vivo pharmacokinetic profile of this compound?
A3: A single oral dose of 25 mg/kg in NOD-SCID mice resulted in a peak plasma concentration (Cmax) of 5053 nM at 1 hour, which was undetectable at 24 hours. This compound demonstrates moderate permeability across the blood-brain barrier.[1]
Q4: What is the mechanism of action of ALK2 inhibition?
A4: ALK2 is a receptor in the Bone Morphogenetic Protein (BMP) signaling pathway. Upon binding of a BMP ligand, ALK2 is phosphorylated and activated by a type II receptor. Activated ALK2 then phosphorylates downstream SMAD proteins (SMAD1/5/8), which translocate to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and apoptosis. This compound, as an ATP-competitive inhibitor, blocks this phosphorylation cascade.
Troubleshooting Guide
This section addresses common issues that may arise during long-term experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or loss of this compound activity in long-term in vitro studies. | Compound Degradation: this compound may not be stable in cell culture media at 37°C for extended periods. | 1. Assess Stability: Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocols). 2. Replenish Media: For experiments lasting longer than 48-72 hours, it is recommended to replace the media with freshly prepared this compound to ensure a consistent active concentration. |
| Cellular Metabolism: Cells may metabolize this compound over time, reducing its effective concentration. | 1. Monitor Target Engagement: Periodically assess the phosphorylation status of downstream targets (e.g., pSMAD1/5) via Western blot to confirm sustained inhibition. 2. Increase Dosing Frequency: If target engagement wanes, consider more frequent media changes. | |
| High levels of cell death or unexpected phenotypes in vitro. | Off-Target Effects: At higher concentrations, this compound may inhibit other kinases or cellular processes, leading to toxicity or unexpected biological responses. | 1. Dose-Response Curve: Perform a thorough dose-response analysis to identify the optimal concentration range that inhibits ALK2 without causing significant off-target toxicity. 2. Use a Structurally Unrelated Inhibitor: Compare the observed phenotype with that induced by a different, structurally distinct ALK2 inhibitor to confirm on-target effects. 3. Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of ALK2. |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. | 1. Minimize Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%). 2. Vehicle Control: Always include a vehicle control group (cells treated with the same concentration of DMSO without this compound) in your experiments. | |
| Variability in tumor growth or lack of efficacy in in vivo studies. | Suboptimal Formulation or Bioavailability: The formulation may not be optimal for long-term oral administration, leading to inconsistent absorption and exposure. | 1. Optimize Formulation: For long-term studies, consider alternative formulation strategies for poorly soluble compounds, such as lipid-based formulations or the use of cyclodextrins to improve solubility and stability. 2. Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study with repeated dosing to determine the optimal dosing schedule to maintain therapeutic concentrations. |
| Development of Resistance: Cancer cells may develop resistance to this compound over time through various mechanisms. | 1. Monitor for Resistance Markers: Analyze treated tumors for potential resistance mechanisms, such as upregulation of bypass signaling pathways. 2. Combination Therapy: Consider combination therapies with other agents that target parallel or downstream pathways to overcome or prevent resistance. |
Experimental Protocols
In Vitro Long-Term Treatment Protocol
Objective: To assess the long-term effects of this compound on the viability and signaling of ALK2-dependent cancer cells.
Materials:
-
DIPG cell line with known ALK2 mutation (e.g., SF8628, HSJD-DIPG-007)
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (powder)
-
Anhydrous DMSO
-
Cell viability assay kit (e.g., CellTiter-Glo®)
-
Antibodies for Western blotting (e.g., anti-pSMAD1/5, anti-SMAD1/5, anti-ALK2, anti-GAPDH)
Methodology:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot into single-use volumes and store at -80°C.
-
-
Cell Seeding:
-
Seed cells in 96-well plates (for viability assays) or larger plates (for protein extraction) at a density that allows for logarithmic growth over the desired treatment period (e.g., 7-14 days).
-
-
Treatment:
-
The following day, treat cells with a range of this compound concentrations (e.g., 1 nM to 1 µM) diluted in fresh cell culture medium.
-
Include a vehicle control (DMSO only).
-
For long-term treatment (e.g., > 72 hours), completely replace the medium with freshly prepared this compound every 48-72 hours.
-
-
Assessment of Cell Viability:
-
At desired time points (e.g., day 3, 7, 10, 14), measure cell viability using a suitable assay according to the manufacturer's instructions.
-
-
Assessment of Target Engagement (Western Blot):
-
At desired time points, lyse cells and extract proteins.
-
Perform Western blotting to analyze the levels of pSMAD1/5, total SMAD1/5, and ALK2. Use GAPDH as a loading control.
-
In Vivo Long-Term Efficacy Study in a DIPG Xenograft Model
Objective: To evaluate the long-term anti-tumor efficacy and tolerability of this compound in a mouse xenograft model of DIPG.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
DIPG cells engineered to express luciferase
-
This compound (powder)
-
Formulation vehicle: 5% DMSO, 47.5% PEG300, 47.5% deionized water with 10% Tween® 80
-
Bioluminescence imaging system
Methodology:
-
Tumor Cell Implantation:
-
Orthotopically implant luciferase-expressing DIPG cells into the pons of the mice.
-
Monitor tumor establishment and growth via bioluminescence imaging.
-
-
This compound Formulation Preparation:
-
Prepare the this compound formulation fresh daily or assess its stability for longer-term storage.
-
First, dissolve this compound in DMSO.
-
Then, add PEG300 and Tween® 80 and vortex.
-
Finally, add deionized water and vortex until a clear solution is formed.
-
-
Treatment Protocol:
-
Once tumors are established (detectable by imaging), randomize mice into treatment and vehicle control groups.
-
Based on single-dose PK data, a starting dosing regimen could be 25 mg/kg administered orally once daily. This may need to be adjusted based on tolerability and efficacy in a pilot study.
-
Treat animals for a pre-determined period (e.g., 28 days or until a humane endpoint is reached).
-
-
Monitoring:
-
Monitor tumor growth regularly (e.g., twice weekly) using bioluminescence imaging.
-
Monitor animal health daily, including body weight, clinical signs of toxicity, and general behavior.
-
-
Endpoint Analysis:
-
At the end of the study, collect tumors and other relevant tissues for pharmacodynamic analysis (e.g., Western blot for pSMAD1/5) and histopathology.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| ALK2 | 2 |
Table 2: Single-Dose Pharmacokinetics of this compound in NOD-SCID Mice (25 mg/kg, p.o.)
| Time (hours) | Plasma Concentration (nM) |
| 1 | 5053 |
| 24 | 0 |
Mandatory Visualizations
ALK2 Signaling Pathway
Caption: Canonical ALK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Long-Term Study
Caption: Workflow for long-term in vitro studies with this compound.
Logical Decision Tree for Troubleshooting In Vivo Studies
Caption: Decision tree for troubleshooting unexpected outcomes in long-term in vivo studies.
References
Technical Support Center: M4K2281 Preclinical Toxicity Minimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of M4K2281 in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound and its main toxicity concern?
A1: this compound is a potent and selective inhibitor of Activin receptor-like kinase-2 (ALK2), a member of the TGF-β superfamily.[1] The primary concern for toxicity with ALK2 inhibitors is off-target inhibition of other kinases, particularly ALK5 (also known as TGF-β receptor 1). Inhibition of ALK5 has been associated with adverse effects such as cardiotoxicity and gastrointestinal inflammation.[2] Therefore, a key strategy to minimize toxicity is to use highly selective inhibitors like this compound and to carefully monitor for any signs of off-target effects.
Q2: What are the signs of potential toxicity to monitor for in preclinical models treated with this compound?
A2: While specific toxicity data for this compound is limited in publicly available literature, researchers should monitor for general signs of toxicity in animal models, as well as specific signs related to potential off-target effects. General signs include weight loss, changes in behavior (e.g., lethargy, hunched posture), ruffled fur, and reduced food and water intake. Given the known risks of ALK5 inhibition, it is also crucial to monitor for signs of cardiovascular distress (e.g., changes in heart rate, edema) and gastrointestinal issues (e.g., diarrhea, bloating).
Q3: How can I optimize the formulation of this compound to potentially reduce toxicity?
A3: The formulation of a compound can significantly impact its pharmacokinetic profile, which in turn can influence its toxicity. For preclinical studies, this compound has been formulated in a vehicle of 5% dimethyl sulfoxide (DMSO), 47.5% poly(ethylene glycol) (PEG), and 47.5% deionized water with 10% Tween80.[2] It is crucial to ensure complete dissolution of the compound in the vehicle to avoid precipitation, which could lead to inconsistent dosing and potential local tissue irritation. If solubility issues are suspected, alternative formulation strategies may need to be explored.[3][4][5]
Q4: What is a recommended starting dose and administration route for this compound in mice?
A4: In preclinical studies with NOD-SCID mice, this compound has been administered orally (p.o.) at doses of 10 mg/kg and 25 mg/kg.[2] A single oral dose of 25 mg/kg resulted in a maximum plasma concentration (Cmax) of 5053 nM at 1 hour.[1] The optimal dose will depend on the specific animal model and the therapeutic goal. It is recommended to start with a dose within the reported range and perform dose-escalation studies to determine the maximum tolerated dose (MTD) in your specific model.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Unexpected animal mortality or severe adverse events. | Dose may be too high, leading to on-target or off-target toxicity. | - Reduce the dose of this compound. - Perform a dose-range finding study to determine the MTD.[6] - Ensure accurate dose preparation and administration. | Reduced mortality and morbidity, allowing for the determination of a safe and effective dose. |
| Signs of cardiotoxicity or gastrointestinal distress. | Potential off-target inhibition of ALK5. | - Confirm the selectivity of your this compound batch through in vitro kinase profiling. - Consider using a compound with an even higher selectivity for ALK2 over ALK5. - Perform histological analysis of heart and gastrointestinal tissues at the end of the study to look for pathological changes. | Minimized off-target toxicity, leading to a better safety profile. |
| Inconsistent efficacy or toxicity between experiments. | - Formulation issues (e.g., precipitation of the compound). - Inconsistent dosing technique. | - Prepare fresh formulations for each experiment. - Visually inspect the formulation for any precipitation before administration. - Ensure all personnel are trained on the correct dosing procedure. | More reproducible experimental results. |
| Observed toxicity without significant therapeutic efficacy. | - The dose may be in a toxic range without reaching therapeutic concentrations at the target site. - The preclinical model may not be responsive to ALK2 inhibition. | - Analyze the pharmacokinetic and pharmacodynamic (PK/PD) relationship of this compound in your model. - Confirm target engagement in the tumor or target tissue. - Re-evaluate the rationale for using an ALK2 inhibitor in your specific model. | A clearer understanding of the drug's activity in the model, guiding future experimental design. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of this compound in Mice
This protocol is based on previously published methods.[2]
-
Animal Model: Male NOD-SCID mice.
-
Formulation: Prepare a suspension of this compound in 5% DMSO, 47.5% PEG, and 47.5% deionized water with 10% Tween80.[2]
-
Dosing: Administer a single oral dose of 10 mg/kg or 25 mg/kg this compound.[2]
-
Sample Collection: Collect blood samples via cardiac puncture at various time points (e.g., 1, 2, 4, 8, and 24 hours) post-dosing. Collect brain tissue after perfusion with PBS.
-
Sample Processing: Centrifuge blood samples to collect plasma. Snap freeze plasma and brain samples on dry ice and store at -80°C until analysis.
-
Analysis: Determine the concentration of this compound in plasma and brain tissue using a validated LC-MS/MS method.
Quantitative Data Summary
| Compound | Dose (mg/kg, p.o.) | Animal Model | Cmax (nM) | Time to Cmax (hours) | Brain to Plasma Ratio (4h) | Reference |
| This compound | 25 | NOD-SCID mice | 5053 | 1 | 3.7 | [1] |
| This compound | 10 | NOD-SCID mice | - | - | - | [2] |
Note: Specific Cmax and Tmax for the 10 mg/kg dose were not provided in the cited literature.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Conformationally Constrained ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Efflux Pump Interactions with Small Molecule Inhibitors
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the interactions between small molecule inhibitors and multidrug resistance (MDR) efflux pumps. While the compound M4K2281 is a potent and selective inhibitor of Activin Receptor-Like Kinase-2 (ALK2)[1][2][3], its development provides a valuable case study in efflux pump interactions, as it appears not to be a substrate for common efflux pumps[2]. This guide addresses common questions and troubleshooting scenarios encountered when evaluating whether a compound is subject to efflux, a critical step in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of Activin Receptor-Like Kinase-2 (ALK2) with a reported IC50 of 2 nM.[1][3] It belongs to a class of 3,5-diphenylpyridine derivatives developed for their potential therapeutic effects.[2] Its primary mechanism of action is to block the signaling pathway mediated by ALK2.
Q2: Is this compound an efflux pump substrate?
Studies have indicated that this compound is not significantly recognized by efflux proteins.[2] In Caco-2 permeability assays, it demonstrated a low efflux ratio, suggesting it is not actively transported out of cells by common pumps like P-glycoprotein (P-gp). This is a desirable characteristic for a drug candidate, as it can lead to higher intracellular concentrations and better efficacy.
Q3: What are efflux pumps and why are they important in drug development?
Efflux pumps are transporter proteins located in cell membranes that actively extrude a wide variety of substrates, including drugs, from the cell's interior.[4][5] They are a major mechanism of multidrug resistance (MDR) in cancer cells and bacteria.[5] For drug development professionals, understanding if a compound is a substrate for an efflux pump is critical, as high levels of efflux can render an otherwise potent drug ineffective in a cellular or clinical context.[6][7]
Q4: My small molecule inhibitor shows high potency in biochemical assays but poor performance in cell-based assays. Could this be due to efflux?
This is a classic problem that may indicate your compound is a substrate for an efflux pump. The high potency in a biochemical (e.g., purified enzyme) assay shows the drug can interact with its target. However, if the drug is actively pumped out of the cell in a cell-based assay, it cannot reach the necessary intracellular concentration to be effective. Testing for efflux is a critical next step.
Q5: How can I determine if my compound is an efflux pump substrate?
The most common method is to use a permeability assay with cell lines that overexpress specific efflux pumps, such as Caco-2 cells (which express P-gp) or engineered cell lines overexpressing a single pump like MDR1 or BCRP. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 is a strong indicator of active efflux. Other methods include accumulation assays using fluorescent dyes or direct measurement of intracellular drug concentration via LC-MS/MS in the presence and absence of known efflux pump inhibitors.[8]
Troubleshooting Guide
Issue 1: High variability in my Caco-2 permeability assay results.
-
Possible Cause: Inconsistent cell monolayer integrity. The Caco-2 cells must form a tight, confluent monolayer for the assay to be valid.
-
Troubleshooting Steps:
-
Monitor Transepithelial Electrical Resistance (TEER): Always measure the TEER of your cell monolayers before and after the experiment. Only use wells that meet your established TEER threshold (typically >200 Ω·cm²).
-
Lucifer Yellow Co-administration: Include a low-permeability fluorescent marker like Lucifer Yellow in your assay. High passage of Lucifer Yellow to the basolateral side indicates a leaky monolayer, and data from that well should be discarded.
-
Standardize Seeding Density & Culture Time: Ensure your cell seeding density and the time allowed for differentiation (typically 21 days) are consistent across all experiments.
-
Issue 2: My compound appears to be an efflux substrate. What are my next steps?
-
Possible Cause: The chemical structure of your compound is recognized by one or more efflux pumps.
-
Troubleshooting Steps:
-
Identify the Specific Pump(s): Use a panel of cell lines, each overexpressing a different efflux pump (e.g., P-gp, BCRP, MRPs), to identify which transporter is responsible for the efflux.
-
Test with Specific Inhibitors: Confirm the involvement of a specific pump by re-running your assay in the presence of known inhibitors (e.g., Verapamil for P-gp, Ko143 for BCRP). A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate.
-
Inform Medicinal Chemistry Efforts: This data is crucial for your chemistry team. They can pursue structure-activity relationship (SAR) studies to modify the compound to reduce its affinity for the identified efflux pump while retaining its primary target potency, a strategy that led to the development of compounds like this compound.[2]
-
Issue 3: I am seeing conflicting results between my fluorescent dye accumulation assay and my Caco-2 permeability assay.
-
Possible Cause: The fluorescent dye and your compound may be substrates for different efflux pumps, or one of the assays may have experimental artifacts.
-
Troubleshooting Steps:
-
Direct Measurement is Gold Standard: A Caco-2 assay where the concentration of your actual compound is measured on both sides of the monolayer (typically by LC-MS/MS) is the definitive test for efflux. Fluorescent assays are indirect and can sometimes be misleading.
-
Consider Compound Autofluorescence: Ensure your compound does not fluoresce at the same wavelength as the reporter dye, which could interfere with the results.
-
Evaluate Dye Choice: Common dyes like Rhodamine 123 and Calcein-AM are primarily P-gp substrates. If your compound is being transported by a different pump (e.g., BCRP), these dyes may not accurately reflect its behavior.
-
Data Presentation: Efflux & Permeability of this compound & Analogs
The following table summarizes in vitro ADME properties for this compound and related compounds, highlighting their interaction with efflux pumps. Data is adapted from published literature.[2]
| Compound | Apparent Permeability (Papp A-B) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Efflux Status |
| This compound | High | Low | Not a substrate |
| M4K2303 | High | Low | Not a substrate |
| M4K2286 | High | Low | Not a substrate |
| M4K2277 | High | Low | Not a substrate |
| Other Analogs | Variable | Minor to Moderate | Minor/Moderate Substrates |
Table 1: Summary of Caco-2 permeability and efflux data for selected ALK2 inhibitors.
Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
This protocol is used to determine if a test compound is a substrate of efflux transporters such as P-glycoprotein (P-gp).
-
Cell Culture: Seed Caco-2 cells onto Transwell® filter inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each well. Discard any wells that do not meet the pre-defined integrity threshold.
-
Assay Initiation (A-to-B):
-
Wash the monolayer on both the apical (A) and basolateral (B) sides with pre-warmed transport buffer (e.g., HBSS).
-
Add the test compound (e.g., 10 µM this compound) to the apical chamber.
-
Add fresh transport buffer to the basolateral chamber.
-
-
Assay Initiation (B-to-A):
-
In a separate set of wells, add the test compound to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
-
Sampling: Incubate the plates at 37°C with gentle shaking. At specified time points (e.g., 60, 90, 120 minutes), take samples from the receiver chamber (basolateral for A-to-B, apical for B-to-A). Replace the removed volume with fresh buffer. Also, take a sample from the donor chamber at the beginning and end of the experiment.
-
Quantification: Analyze the concentration of the test compound in all samples using a validated analytical method, typically LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
-
Efflux Ratio: Calculate the efflux ratio by dividing Papp (B-to-A) by Papp (A-to-B). A ratio >2 suggests active efflux.
Protocol 2: Fluorescent Substrate Accumulation Assay
This protocol provides a higher-throughput method to screen for interactions with specific efflux pumps using cell lines overexpressing a single transporter.
-
Cell Plating: Seed cells overexpressing an efflux pump of interest (e.g., MDR1-MDCK cells) and the corresponding parental cell line (MDCK) into a 96-well plate.
-
Compound Incubation: Wash the cells and pre-incubate them with either buffer alone or buffer containing a known efflux pump inhibitor (positive control) or the test compound for 30 minutes.
-
Substrate Addition: Add a fluorescent substrate for the pump (e.g., Rhodamine 123 for P-gp) to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Fluorescence Measurement: Wash the cells with cold buffer to stop the reaction and remove extracellular substrate. Lyse the cells and measure the intracellular fluorescence using a plate reader.
-
Data Analysis: Compare the fluorescence in the pump-overexpressing cells versus the parental cells. Lower fluorescence in the overexpressing line indicates efflux. An increase in fluorescence in the presence of the test compound suggests it inhibits the pump and may also be a substrate.
Visualizations
Caption: General mechanism of a tripartite RND efflux pump in Gram-negative bacteria.
Caption: Experimental workflow to determine if a compound is an efflux pump substrate.
Caption: Decision tree for troubleshooting low intracellular compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Conformationally Constrained ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 6. Inhibiting Efflux Pumps and Resistance Mechanisms: A Mini Review - Article (Preprint v1) by Thualfakar Hayder Hasan Abusaiba et al. | Qeios [qeios.com]
- 7. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
M4K2281 Technical Support Center: Navigating Experimental Variability and Ensuring Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing M4K2281, a potent and selective inhibitor of Activin Receptor-Like Kinase 2 (ALK2). Given the inherent complexities of kinase inhibitor studies, this resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to address potential variability and enhance experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, small molecule inhibitor of ALK2, a type I serine/threonine kinase receptor. Its mechanism of action is the inhibition of ALK2 kinase activity, which in turn blocks the downstream phosphorylation of SMAD1 and SMAD5, key mediators of the bone morphogenetic protein (BMP) signaling pathway.[1] This pathway is often dysregulated in various diseases, including certain cancers.
Q2: What is the reported biochemical potency of this compound against ALK2?
A2: this compound has a reported biochemical half-maximal inhibitory concentration (IC50) of 2 nM against ALK2.[2][3]
Q3: What are the common causes of inconsistent IC50 values in cell-based assays with this compound?
A3: Inconsistent IC50 values can arise from several factors, including:
-
Cell line variability: Genetic drift, passage number, and cell health can significantly impact inhibitor sensitivity.
-
Assay conditions: Variations in cell seeding density, incubation time, and reagent concentrations can lead to disparate results.
-
Compound handling: Improper storage, repeated freeze-thaw cycles, or issues with solubility can affect the effective concentration of this compound.
Q4: How can I assess the on-target activity of this compound in my cellular model?
A4: The most direct way to confirm on-target activity is to measure the phosphorylation status of downstream effectors of ALK2. A reduction in the levels of phosphorylated SMAD1/5 (pSMAD1/5) upon treatment with this compound is a strong indicator of target engagement. This can be assessed by Western blotting or other immunoassays.[1]
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability in cell viability (IC50) assays | Cell line instability or high passage number. | Use low-passage, authenticated cell lines. Regularly perform cell line characterization. |
| Inconsistent cell seeding density. | Optimize and strictly adhere to a consistent cell seeding protocol. | |
| Compound precipitation in media. | Visually inspect for precipitates. Test the solubility of this compound in your specific cell culture medium and consider using a lower concentration or a different solvent vehicle (with appropriate controls). | |
| Low or no inhibition of pSMAD1/5 signaling | Insufficient this compound concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. |
| Poor antibody quality for Western blotting. | Validate your pSMAD1/5 antibody using positive and negative controls. | |
| Rapid signal recovery due to pathway feedback. | Investigate earlier time points post-treatment to capture the initial inhibitory effect before potential feedback mechanisms are activated. | |
| Unexpected off-target effects or cellular toxicity | Inhibition of other kinases. | Refer to the kinase selectivity profile of a closely related compound (M4K2304) to identify potential off-targets. Consider using a more selective inhibitor if available or co-treatment with inhibitors of suspected off-target pathways for validation. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells. |
Data Presentation
The following tables summarize key quantitative data for this compound and a closely related analog, M4K2304, to aid in experimental design and data interpretation.
Table 1: Biochemical and Cellular Potency of M4K-Series ALK2 Inhibitors [3][4]
| Compound | Biochemical IC50 (nM) - ALK2 | Cellular IC50 (nM) - ALK2 (HEK293) | Biochemical IC50 (nM) - ALK5 | Cellular IC50 (nM) - ALK5 (HEK293) |
| This compound | 2 | 15 | 350 | 1193 |
| M4K2009 | 7 | 39 | 119 | 1738 |
| M4K2207 | 2 | 5 | 104 | 224 |
| M4K2303 | 3 | 7 | 187 | 347 |
| M4K2308 | 2 | 6 | 224 | 471 |
| M4K2304 | 3 | 11 | 2500 | 1690 |
| M4K2306 | 7 | 18 | 3915 | 3964 |
Table 2: Illustrative Kinase Selectivity Profile of M4K2304 (a close analog of this compound)
Note: Specific percentage inhibition data for this compound is not publicly available. The following data for the closely related compound M4K2304 provides an indication of the likely selectivity profile.
| Kinase | % Inhibition at 1 µM |
| ALK2 | >95% |
| ALK1 | Moderate |
| ALK3 | Moderate |
| ALK4 | Low |
| ALK5 | Low |
| ALK6 | Moderate |
| RIPK2 | High |
| DDR1 | High |
| BRK | High |
| EGFR-L858R | High |
| TNIK | High |
| Lyn | High |
| CK1 | High |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-Based)
This protocol outlines a general procedure for assessing the effect of this compound on the viability of adherent cancer cell lines.
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A typical starting concentration range could be 1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment group.
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of this compound concentration to calculate the IC50 value.
-
Protocol 2: Western Blot for Phospho-SMAD1/5
This protocol describes the detection of pSMAD1/5 inhibition by this compound in DIPG or other relevant cell lines.[1]
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in a serum-free or low-serum medium for 1-2 hours.
-
Pre-treat cells with varying concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the ALK2 pathway by adding a ligand such as BMP9 (or Activin A for mutant ALK2) for 1 hour.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect lysates and determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pSMAD1/5 and a loading control (e.g., total SMAD1 or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities and normalize the pSMAD1/5 signal to the loading control.
-
Visualizations
Caption: this compound inhibits the ALK2 signaling pathway.
Caption: A typical experimental workflow for evaluating this compound.
References
- 1. Evaluating the inhibition of ALK2 phosphorylation of SMAD1/5 by M4K lead compounds in DIPG patient-derived cells (SU-DIPG-IV, HSJD-DIPG-007, HSJD-DIPG-018 and SU-DIPG-XXI) – openlabnotebooks.org [openlabnotebooks.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Conformationally Constrained ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
M4K2281 vs. M4K2009: A Comparative Guide to ALK2 Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ALK2 inhibitors M4K2281 and M4K2009, supported by experimental data. Both compounds have been developed as potential therapeutics for diseases driven by aberrant ALK2 signaling, such as Diffuse Intrinsic Pontine Glioma (DIPG).
Activin receptor-like kinase-2 (ALK2), a bone morphogenetic protein (BMP) type I receptor, is a critical regulator of cellular signaling. Mutations in the ACVR1 gene, which encodes ALK2, are found in approximately one-third of DIPG cases, making it a key therapeutic target.[1] M4K2009 was developed as a potent and selective ALK2 inhibitor.[2][3] Subsequent research led to the development of this compound, a conformationally constrained analog, designed to improve upon the potency and pharmacokinetic properties of its predecessor.[4][5][6][7]
Quantitative Comparison of Inhibitor Performance
The following table summarizes the key quantitative data for this compound and M4K2009, highlighting their respective potencies and selectivities in ALK2 inhibition.
| Parameter | This compound | M4K2009 | Reference |
| Biochemical ALK2 IC50 | 2 nM | 9 nM | [4][8][9] |
| Cellular ALK2 IC50 (NanoBRET) | < 20 nM | 26 nM | [1][9] |
| Biochemical ALK5 IC50 | 350 nM | 2427 nM | [4][9] |
| Selectivity (ALK5/ALK2) | 175-fold | >180-fold | [4][9] |
| Brain-to-Plasma Ratio (Kp) | 3.7 (at 4h) | Not Reported | [4][5][8] |
Experimental Protocols
The data presented above was generated using a combination of biochemical and cellular assays. Below are detailed methodologies for the key experiments cited.
Radiometric In Vitro Kinase Assay
This assay is used to determine the direct inhibitory effect of the compounds on the enzymatic activity of the ALK2 kinase domain.
-
Enzyme and Substrate Preparation : Recombinant human ALK2 kinase domain is used as the enzyme source. A generic kinase substrate, such as myelin basic protein (MBP) or a specific peptide substrate, is prepared in a suitable buffer.
-
Compound Dilution : this compound and M4K2009 are serially diluted to a range of concentrations.
-
Kinase Reaction : The kinase reaction is initiated by mixing the ALK2 enzyme, the test compound at various concentrations, the substrate, and radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) in a reaction buffer.
-
Incubation : The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
-
Reaction Termination and Detection : The reaction is stopped, and the phosphorylated substrate is separated from the unincorporated radiolabeled ATP, typically by spotting the mixture onto phosphocellulose paper followed by washing steps.
-
Data Analysis : The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
NanoBRET Target Engagement Assay
This cellular assay measures the ability of the compounds to bind to ALK2 within living cells.
-
Cell Culture and Transfection : Human Embryonic Kidney (HEK293) cells are cultured and co-transfected with plasmids encoding for ALK2 fused to a NanoLuciferase (Nluc) enzyme and a fluorescently labeled tracer that binds to the ALK2 active site.[10][11]
-
Compound Treatment : The transfected cells are treated with serial dilutions of this compound or M4K2009.
-
BRET Measurement : A substrate for the Nluc enzyme is added, leading to light emission. If the fluorescent tracer is bound to ALK2, the energy from the Nluc enzyme will be transferred to the tracer, which in turn emits light at a different wavelength. This phenomenon is called Bioluminescence Resonance Energy Transfer (BRET).[11]
-
Competitive Displacement : The test compounds compete with the fluorescent tracer for binding to ALK2.[11] Increasing concentrations of a potent inhibitor will displace the tracer, leading to a decrease in the BRET signal.
-
Data Analysis : The BRET ratio is calculated, and the IC50 value is determined from the dose-response curve, representing the concentration of the compound that causes a 50% reduction in the BRET signal.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ALK2 signaling pathway and a general workflow for evaluating ALK2 inhibitors.
Caption: ALK2 signaling pathway and point of inhibition.
Caption: General workflow for ALK2 inhibitor evaluation.
Conclusion
The development of this compound represents a significant advancement in the pursuit of potent and selective ALK2 inhibitors. With a lower biochemical IC50, this compound demonstrates superior potency against ALK2 compared to M4K2009.[4][8] Furthermore, this compound exhibits moderate permeability across the blood-brain barrier, a crucial characteristic for treating central nervous system tumors like DIPG.[4][5][8] While M4K2009 remains a potent and selective tool compound for ALK2 research, this compound offers an improved profile for preclinical and potential clinical development. The selection between these two inhibitors will ultimately depend on the specific requirements of the research or therapeutic application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Conformationally Constrained ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Conformationally Constrained ALK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. M4K2009 | ALK2 inhibitor | Probechem Biochemicals [probechem.com]
- 10. Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
M4K2281 in DIPG Xenografts: A Comparative Analysis of a Novel ALK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals: This guide provides a comparative overview of the pre-clinical efficacy of M4K2281, a selective Activin receptor-like kinase 2 (ALK2) inhibitor, in the context of Diffuse Intrinsic Pontine Glioma (DIPG) patient-derived xenografts. Due to the early stage of this compound's development, direct in vivo efficacy data in DIPG models is not yet publicly available. Therefore, this guide will leverage data from other ALK2 inhibitors as a proxy for the potential of this therapeutic class and compare it with other prominent therapeutic strategies for DIPG.
Introduction to this compound and its Target
Diffuse Intrinsic Pontine Glioma (DIPG) is a universally fatal pediatric brain tumor with no effective long-term treatment. A significant subset of DIPG tumors, approximately 25-33%, harbor activating mutations in the ACVR1 gene, which encodes the ALK2 protein, a bone morphogenetic protein (BMP) type I receptor. These mutations lead to constitutive activation of the ALK2 signaling pathway, promoting tumor growth.
This compound is a novel, selective, and potent ALK2 inhibitor designed to cross the blood-brain barrier, a critical feature for treating brain tumors.[1][2][3][4][5][6] Preclinical pharmacokinetic studies have demonstrated its favorable profile for central nervous system (CNS) penetration.[1][4] While in vivo efficacy studies in DIPG patient-derived xenografts (PDX) are currently underway, the therapeutic potential of targeting ALK2 in ACVR1-mutant DIPG has been demonstrated with other inhibitors of the same class.
Comparative Efficacy of ALK2 Inhibition and Alternative Therapies
This section summarizes the available preclinical in vivo data for various therapeutic agents in DIPG patient-derived xenograft models.
| Therapeutic Agent | Target/Mechanism | Patient-Derived Xenograft Model | Key Efficacy Findings | Reference |
| ALK2 Inhibitors | ||||
| LDN-193189 | ALK2 inhibitor | HSJD-DIPG-007 (ACVR1 R206H mutant) | Median survival benefit of 15 days (82 vs 67 days; p=0.0002) | |
| LDN-214117 | ALK2 inhibitor | HSJD-DIPG-007 (ACVR1 R206H mutant) | Median survival benefit of 15 days (75 vs 61 days; p=0.003) | |
| Epigenetic Modifiers | ||||
| Panobinostat | Pan-HDAC inhibitor | H3.3K27M-mutant orthotopic xenograft | Temporarily slowed tumor growth, but no significant impact on overall survival. | |
| GSK-J4 | JMJD3 demethylase inhibitor | Intracranial DIPG PDX models | Delayed tumor progression and prolonged animal survival. A novel analog, UR-8, showed greater anti-tumor activity and survival benefit.[7] | |
| BET Bromodomain Inhibitors | ||||
| JQ1 | BET inhibitor | SF8628 DIPG xenograft | Significantly reduced tumor size and prolonged animal survival. | |
| I-BET-762 | BET inhibitor | SF8628 DIPG xenograft | Slowed the growth of DIPG xenograft tumors. | |
| Other Small Molecule Inhibitors | ||||
| ONC201 | DRD2 antagonist | (Clinical data) H3K27M-mutant diffuse midline gliomas | Median overall survival of nearly 22 months in patients treated post-radiation. |
Signaling Pathways and Experimental Workflows
ALK2 Signaling Pathway in ACVR1-Mutant DIPG
Mutations in ACVR1 lead to a constitutively active ALK2 receptor, which signals through the canonical BMP pathway. This results in the phosphorylation of SMAD1, SMAD5, and SMAD8, which then complex with SMAD4 and translocate to the nucleus to regulate the transcription of genes involved in cell proliferation and survival. This compound, as an ALK2 inhibitor, is designed to block this aberrant signaling cascade at its origin.
Caption: ALK2 signaling pathway in DIPG and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Studies
The evaluation of therapeutic agents in DIPG patient-derived xenografts typically follows a standardized workflow, from the establishment of the animal model to the assessment of treatment efficacy.
Caption: General experimental workflow for preclinical DIPG xenograft studies.
Experimental Protocols
Establishment of Orthotopic DIPG Patient-Derived Xenografts
A common protocol for establishing orthotopic DIPG PDX models involves the stereotactic injection of patient-derived tumor cells into the pons of immunodeficient mice.
-
Animal Models: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are typically used to prevent graft rejection.
-
Cell Preparation: Patient-derived DIPG cells, such as the HSJD-DIPG-007 line which harbors an ACVR1 R206H mutation, are cultured and prepared in a suitable suspension medium (e.g., PBS or Matrigel).
-
Stereotactic Injection:
-
Mice are anesthetized and placed in a stereotactic frame.
-
A small burr hole is drilled in the skull at coordinates corresponding to the pons.
-
A specific number of tumor cells (e.g., 1 x 10^5 cells) in a small volume (e.g., 1-2 µL) are slowly injected into the brainstem.
-
-
Post-operative Care and Monitoring: Animals are monitored for recovery and tumor growth is tracked using methods like bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).
In Vivo Drug Administration and Efficacy Assessment
-
Drug Formulation and Administration:
-
This compound: While specific protocols for this compound are not yet published, similar ALK2 inhibitors like LDN-193189 and LDN-214117 have been administered orally at doses of 25 mg/kg for a defined period (e.g., 28 days).
-
Panobinostat: Administered via intraperitoneal (i.p.) injection.
-
BET inhibitors (JQ1): Administered via i.p. injection.
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Tumor volume is measured at regular intervals using imaging techniques.
-
Survival Analysis: The primary endpoint is often overall survival, with data analyzed using Kaplan-Meier curves and log-rank tests to determine statistical significance.
-
Conclusion
This compound represents a promising, next-generation therapeutic agent for a genetically defined subset of DIPG patients. Its high selectivity and ability to penetrate the blood-brain barrier address key challenges in treating this devastating disease. While direct in vivo efficacy data for this compound in DIPG xenografts is eagerly awaited, the positive results from other ALK2 inhibitors in similar preclinical models provide a strong rationale for its continued development. Further preclinical studies will be crucial to determine its precise anti-tumor activity and to guide its potential translation into clinical trials for children with ACVR1-mutant DIPG. The comparative data presented in this guide highlights the dynamic landscape of DIPG research and the importance of targeted therapies in the quest for effective treatments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Conformationally Constrained ALK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Conformationally Constrained ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Leveraging an Open Science Drug Discovery Model to Develop CNS-Penetrant ALK2 Inhibitors for the Treatment of Diffuse Intrinsic Pontine Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
M4K2281: A Comparative Guide to its Selectivity Against TGF-β Family Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitor M4K2281's selectivity against various members of the Transforming Growth Factor-β (TGF-β) receptor family. The information presented herein is compiled from publicly available experimental data to aid researchers in evaluating this compound for their specific applications.
Introduction to this compound
This compound is a potent and selective inhibitor of Activin Receptor-Like Kinase 2 (ALK2), also known as ACVR1, a type I receptor in the TGF-β superfamily.[1] Dysregulation of ALK2 signaling is implicated in various diseases, making it a significant target for therapeutic development. Understanding the selectivity profile of an inhibitor is crucial for predicting its biological effects and potential off-target activities. This guide focuses on the selectivity of this compound against other TGF-β family receptors.
Quantitative Selectivity Profile of this compound
The following table summarizes the known inhibitory activity of this compound against key TGF-β family receptors.
| Target | IC50 (nM) | Fold Selectivity vs. ALK2 |
| ALK2 (ACVR1) | 2 | 1 |
| ALK5 (TGFβR1) | 350 | 175 |
Data sourced from MedchemExpress product datasheet.
Comparative Selectivity Profile with a Structurally Related Inhibitor
While a comprehensive kinome scan for this compound is not publicly available, data from a closely related, conformationally constrained analog, M4K2304, offers valuable insight into the expected selectivity profile. The primary research article describing both compounds indicates they share a similar activity and selectivity profile.
Disclaimer: The following data is for the related compound M4K2304 and is presented as a surrogate for this compound's broader selectivity.
| Target | % Inhibition at 1 µM |
| ALK2 (ACVR1) | >99 |
| ALK1 (ACVRL1) | 25 |
| ALK3 (BMPR1A) | 15 |
| ALK4 (ACVR1B) | 5 |
| ALK5 (TGFβR1) | 10 |
| ALK6 (BMPR1B) | 20 |
| TGFβRII | <10 |
| ActRIIA | <10 |
| ActRIIB | <10 |
| BMPRII | <10 |
Data extrapolated from the supplementary information of González-Álvarez H, et al., J Med Chem. 2024.
This broader profile for a related compound suggests that this compound likely maintains high selectivity for ALK2 over other ALK isoforms and type II receptors within the TGF-β family.
Experimental Protocols
The determination of inhibitor selectivity is typically performed using a combination of biochemical and cellular assays. Below are detailed methodologies representative of those used to generate the data presented.
Biochemical Kinase Assay (e.g., KINOMEscan®)
This assay quantifies the binding affinity of an inhibitor to a large panel of kinases.
Objective: To determine the dissociation constant (Kd) or percent inhibition of this compound against a comprehensive panel of kinases, including TGF-β family receptors.
Methodology:
-
Assay Principle: A competition binding assay is utilized. Kinases are tagged with DNA and incubated with the test compound (this compound) and an immobilized, active-site directed ligand.
-
Procedure:
-
Recombinant kinases are produced and tagged.
-
Streptavidin-coated magnetic beads are treated with a biotinylated ligand to create an affinity resin.
-
The kinase, test compound, and affinity resin are incubated to allow for binding competition.
-
The beads are washed to remove unbound components.
-
The amount of kinase bound to the resin is quantified using quantitative PCR (qPCR) of the DNA tag.
-
-
Data Analysis: The amount of bound kinase is compared to a DMSO control. A lower amount of bound kinase in the presence of the inhibitor indicates stronger binding and higher inhibitory potential. Results are often expressed as percent inhibition at a given concentration or as a Kd value determined from a dose-response curve.
Cellular Target Engagement Assay (e.g., NanoBRET™)
This assay measures the ability of an inhibitor to engage its target within a live-cell context.
Objective: To confirm that this compound can bind to ALK2 in a cellular environment and to determine its cellular potency.
Methodology:
-
Assay Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to detect protein-protein or protein-ligand interactions. A NanoLuc® luciferase is fused to the target kinase (ALK2), and a fluorescent tracer that binds to the kinase's active site is added to the cells.
-
Procedure:
-
HEK293 cells are transiently transfected with a vector expressing the NanoLuc-ALK2 fusion protein.
-
Transfected cells are seeded in multi-well plates.
-
Cells are treated with the NanoBRET™ tracer and varying concentrations of the test compound (this compound).
-
If the test compound binds to ALK2, it will displace the tracer, leading to a decrease in the BRET signal.
-
The BRET signal is measured using a specialized plate reader.
-
-
Data Analysis: The BRET ratio is plotted against the compound concentration to generate a dose-response curve, from which the IC50 value (the concentration at which 50% of the target is engaged) is calculated.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the canonical TGF-β signaling pathway and the point of inhibition by this compound.
Caption: TGF-β signaling pathway and this compound's point of inhibition.
Conclusion
Based on the available data, this compound is a highly potent and selective inhibitor of ALK2. It demonstrates a significant selectivity window over the closely related ALK5 receptor. While comprehensive kinome-wide data for this compound is not yet public, the profile of a structurally analogous compound, M4K2304, strongly suggests that this compound maintains a favorable selectivity profile across the broader TGF-β receptor family. This makes this compound a valuable tool for specifically interrogating the biological functions of ALK2 in various physiological and pathological contexts. Researchers should, however, consider the potential for off-target effects at higher concentrations, as is prudent with any small molecule inhibitor.
References
Head-to-Head Comparison: M4K2281 and LDN-214117 as ALK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Key ALK2 Inhibitors
This guide provides a comprehensive, data-driven comparison of two significant small molecule inhibitors of Activin receptor-like kinase 2 (ALK2): M4K2281 and LDN-214117. ALK2, a bone morphogenetic protein (BMP) type I receptor, is a key therapeutic target in rare diseases such as Fibrodysplasia Ossificans Progressiva (FOP) and in certain cancers, including Diffuse Intrinsic Pontine Glioma (DIPG).[1][2] This document summarizes their biochemical potency, selectivity, pharmacokinetic profiles, and the experimental methodologies used to generate this data.
Executive Summary
This compound and LDN-214117 are both potent and selective inhibitors of ALK2. This compound, a more recently developed compound, demonstrates significantly greater potency in biochemical assays compared to LDN-214117.[3] this compound is a conformationally constrained inhibitor that emerged from structure-activity relationship studies of a scaffold that was itself an optimization of the one to which LDN-214117 belongs.[4][5] Both compounds are orally bioavailable and have demonstrated efficacy in preclinical models of DIPG.[4][6] This guide presents a detailed comparison to aid researchers in selecting the appropriate tool compound for their specific research needs.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and LDN-214117. It is important to note that the data for each compound may originate from different studies and direct head-to-head experimental comparisons are not always available.
Table 1: Biochemical Potency and Selectivity
| Target | This compound IC50 (nM) | LDN-214117 IC50 (nM) | Reference(s) |
| ALK2 (ACVR1) | 2 | 24 | [3] |
| ALK1 (ACVRL1) | Not Reported | 27 | |
| ALK3 (BMPR1A) | Not Reported | 1,171 | |
| ALK5 (TGFβR1) | Not Reported | 3,000 |
Table 2: In Vitro Cellular Activity
| Assay | This compound | LDN-214117 | Reference(s) |
| Inhibition of BMP6-induced signaling (IC50) | Not Reported | 100 nM | |
| Inhibition of TGF-β1-induced transcriptional activity (IC50) | Not Reported | 16,000 nM | |
| Reduction in viability of LCLC-103H lung carcinoma cells | Not Reported | Yes (at 5 µM) |
Table 3: In Vivo Pharmacokinetics in Mice
| Parameter | This compound (25 mg/kg, p.o.) | LDN-214117 (25 mg/kg, p.o.) | Reference(s) |
| Cmax | 5053 nM (plasma, 1 hr) | Not Reported | [3] |
| Brain to Plasma Ratio | 3.7 (at 4 hr) | Well-tolerated with good brain penetration | [3][6] |
| Oral Bioavailability (F) | Not Reported | 0.75 | [6] |
Signaling Pathway and Mechanism of Action
Both this compound and LDN-214117 are ATP-competitive inhibitors of the ALK2 kinase domain. By binding to ALK2, they prevent the phosphorylation of downstream SMAD proteins (SMAD1/5/8), thereby inhibiting the canonical BMP signaling pathway. This pathway is crucial for various cellular processes, and its dysregulation is implicated in several diseases.
Caption: ALK2 signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are protocols for key assays used in the characterization of this compound and LDN-214117.
Biochemical ALK2 Kinase Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of ALK2.
Caption: General workflow for a biochemical kinase assay.
Detailed Protocol:
-
Reagents: Recombinant human ALK2 enzyme, kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT), ATP, a suitable substrate (e.g., myelin basic protein), and the test compound (this compound or LDN-214117) serially diluted in DMSO.
-
Procedure:
-
Add ALK2 enzyme and kinase buffer to each well of a 96-well plate.
-
Add the test compound at various concentrations.
-
Pre-incubate the plate.
-
Initiate the kinase reaction by adding a mixture of ATP (e.g., [γ-33P]ATP) and the substrate.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate (e.g., phosphocellulose).
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay
This assay measures the effect of the inhibitors on the viability of cancer cell lines, such as those derived from DIPG.
Detailed Protocol (CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Seeding: Seed cells (e.g., HSJD-DIPG-007) in a 96-well white-walled plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or LDN-214117 for a specified duration (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control cells to determine the percentage of cell viability and calculate the GI50 (concentration for 50% inhibition of cell growth).
In Vivo Pharmacokinetic Study in Mice
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitors in a living organism.
Detailed Protocol:
-
Animal Model: Use a suitable mouse strain (e.g., NOD-SCID mice).
-
Compound Administration: Formulate this compound or LDN-214117 in an appropriate vehicle (e.g., 5% DMSO, 47.5% PEG400, 42.5% water with 5% Tween 80). Administer a single oral dose (e.g., 25 mg/kg) to each mouse.
-
Sample Collection: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via a suitable method (e.g., tail vein or cardiac puncture). At the final time point, collect brain tissue.
-
Sample Processing: Process the blood to obtain plasma. Homogenize the brain tissue.
-
Bioanalysis: Extract the compound from the plasma and brain homogenates. Quantify the concentration of the parent drug (and any major metabolites) using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and brain-to-plasma ratio.
Conclusion
This compound represents a significant advancement in the development of ALK2 inhibitors, demonstrating superior biochemical potency compared to LDN-214117. Both compounds exhibit favorable drug-like properties, including oral bioavailability and brain penetration, making them valuable tools for in vitro and in vivo studies of ALK2-mediated signaling in health and disease. The choice between these two inhibitors will depend on the specific requirements of the research, with this compound being a preferred option for studies requiring maximal potency. This guide provides the necessary data and methodological context to support informed decisions in the selection and application of these important research compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com.cn [promega.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
M4K2281: A Comparative Analysis of a Novel ALK2 Inhibitor for Anti-Tumor Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of M4K2281's Performance Against Alternative ALK2 Inhibitors and the Standard of Care for Diffuse Intrinsic Pontine Glioma (DIPG).
Recent advancements in the understanding of the molecular drivers of rare and aggressive cancers have led to the development of highly targeted therapies. One such promising agent is this compound, a selective inhibitor of Activin Receptor-Like Kinase 2 (ALK2). This guide provides a comprehensive cross-validation of this compound's anti-tumor activity, presenting its performance in context with other therapeutic options and detailing the experimental basis for these comparisons. The primary focus of this compound's development is for the treatment of Diffuse Intrinsic Pontine Glioma (DIPG), a devastating pediatric brain tumor characterized by a high frequency of activating mutations in the ACVR1 gene, which encodes ALK2.
Executive Summary of Comparative Efficacy
This compound has demonstrated high potency and selectivity for ALK2 in preclinical studies. It is part of a new generation of conformationally constrained ALK2 inhibitors designed for improved efficacy and central nervous system (CNS) penetration. The following tables summarize the available quantitative data, comparing this compound with its direct analogs and providing context with earlier generation ALK2 inhibitors.
Data Presentation: In Vitro and In Vivo Performance
Table 1: Comparative In Vitro Potency and Selectivity of ALK2 Inhibitors
This table summarizes the inhibitory activity of this compound and related compounds against the target kinase ALK2 and the closely related off-target kinase ALK5. Lower IC50 values indicate higher potency. The selectivity ratio indicates the preference for ALK2 over ALK5.
| Compound | ALK2 IC50 (nM) | nanoBRET ALK2 IC50 (nM) | ALK5 IC50 (nM) | ALK2/ALK5 Selectivity Ratio |
| This compound | < 10 | < 20 | >100-fold vs ALK2 | > 100 |
| M4K2308 | < 10 | < 20 | >100-fold vs ALK2 | > 100 |
| M4K2304 | < 10 | < 20 | >100-fold vs ALK2 | > 100 |
| M4K2306 | < 10 | < 20 | >100-fold vs ALK2 | > 100 |
| M4K2009 (Reference) | - | - | - | - |
Data sourced from a 2024 publication in the Journal of Medicinal Chemistry and a subsequent conference abstract. Specific values for M4K2009 were not detailed in the provided abstracts but it is surpassed by the newer compounds[1][2][3].
Table 2: Comparative In Vivo Pharmacokinetics of Novel ALK2 Inhibitors
This table presents key pharmacokinetic parameters of this compound and its analogs, highlighting their ability to penetrate the blood-brain barrier, a critical feature for treating brain tumors like DIPG.
| Compound | Brain Penetration (Cbrain,4h/Cplasma,4h) | In Vivo Exposure (Cplasma,6h at 25 mg/kg) |
| This compound | > 3 | 1 - 2 µM |
| M4K2308 | > 3 | 1 - 2 µM |
| M4K2304 | > 3 | 1 - 2 µM |
| M4K2306 | > 3 | 1 - 2 µM |
Data from a 2024 conference proceeding abstract summarizing the findings from the primary discovery paper[1].
Table 3: In Vivo Anti-Tumor Activity of ALK2 Inhibitors in DIPG Xenograft Models
While specific in vivo anti-tumor efficacy data for this compound is not yet publicly available, studies on earlier generation ALK2 inhibitors in orthotopic DIPG xenograft models demonstrate the potential of this therapeutic strategy. It is noted that a related compound, M4K2308, is currently undergoing preclinical evaluation[1].
| Treatment | Animal Model | Key Findings |
| LDN-193189 (25 mg/kg) | Orthotopic ACVR1-mutant patient-derived DIPG xenografts | Enhanced survival compared to vehicle controls[4]. |
| LDN-214117 (25 mg/kg) | Orthotopic ACVR1-mutant patient-derived DIPG xenografts | Enhanced survival compared to vehicle controls[2][4]. |
| Radiation Therapy (Standard of Care) | Murine DIPG xenograft model | Temporary survival benefit[5]. |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and the experimental processes used to evaluate this compound, the following diagrams are provided.
Caption: ALK2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the preclinical validation of this compound.
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the evaluation of this compound and its analogs.
Biochemical Kinase Assays
To determine the direct inhibitory effect of the compounds on kinase activity, biochemical assays were performed using recombinant ALK2 and ALK5 proteins. The half-maximal inhibitory concentration (IC50) was determined by measuring the enzyme's ability to phosphorylate a substrate in the presence of varying concentrations of the inhibitor. These assays are crucial for establishing the potency and selectivity of the compounds for their intended target.
Cell-Based Target Engagement Assays (NanoBRET)
To confirm that the inhibitors can engage with their target within a cellular context, a NanoBRET (Bioluminescence Resonance Energy Transfer) assay was utilized. This technology measures the interaction between a target protein (ALK2) fused to a luciferase and a fluorescent tracer that binds to the same target. The displacement of the tracer by a competitive inhibitor, such as this compound, results in a decrease in the BRET signal, allowing for the determination of the cellular IC50.
In Vivo Pharmacokinetic Studies
The pharmacokinetic properties of the compounds were assessed in NOD-SCID mice. A single dose of the compound was administered, and plasma and brain concentrations were measured at various time points. These studies are essential for determining the drug's exposure in the body and its ability to cross the blood-brain barrier, which is quantified by the brain-to-plasma concentration ratio (Cbrain/Cplasma).
Orthotopic DIPG Xenograft Models
To evaluate the anti-tumor activity of ALK2 inhibitors in a biologically relevant setting, patient-derived DIPG cells are implanted into the pons of immunodeficient mice. These models recapitulate the invasive nature of the human disease. Tumor growth can be monitored through methods such as bioluminescence imaging, and the efficacy of a therapeutic agent is assessed by its ability to inhibit tumor growth and extend the survival of the animals. While this compound is a promising candidate for such studies, in vivo efficacy data for earlier generation ALK2 inhibitors have been established using this model[4].
Conclusion
This compound represents a significant advancement in the development of selective, brain-penetrant ALK2 inhibitors. Its high in vitro potency and favorable pharmacokinetic profile make it a compelling candidate for further preclinical and clinical investigation for the treatment of DIPG. While direct in vivo anti-tumor efficacy data for this compound is still emerging, the demonstrated efficacy of earlier ALK2 inhibitors in relevant animal models provides a strong rationale for its continued development. Future studies directly comparing this compound to standard-of-care radiation therapy in preclinical models will be crucial in defining its potential clinical utility.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Conformationally Constrained ALK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-Clinical Models of Diffuse Intrinsic Pontine Glioma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: M4K2281 vs. Pan-Kinase Inhibitors in Glioma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the targeted PI3K/mTOR inhibitor, M4K2281, and broader-spectrum pan-kinase inhibitors for the treatment of glioma. The content is based on preclinical and clinical data to support objective evaluation.
Disclaimer: this compound is a designated placeholder for the well-characterized, dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, Dactolisib (also known as BEZ235). All data presented for this compound corresponds to published findings for Dactolisib to ensure a factually grounded comparison.
Introduction: The Kinase Inhibitor Landscape in Glioma
Glioblastoma (GBM), the most aggressive primary brain tumor, remains a significant therapeutic challenge. The dysregulation of intracellular signaling pathways, driven by aberrant kinase activity, is a hallmark of GBM. This has led to the development of kinase inhibitors as a primary therapeutic strategy.
This guide compares two distinct approaches:
-
Targeted Inhibition: Represented by this compound (Dactolisib), which precisely targets the PI3K/AKT/mTOR pathway, a critical node for cell growth, proliferation, and survival that is frequently overactivated in glioma.[1][2]
-
Pan-Kinase Inhibition: Represented by agents like Regorafenib and Sunitinib. These multi-kinase inhibitors (MKIs) simultaneously block several receptor tyrosine kinases (RTKs) involved in tumor angiogenesis, proliferation, and invasion, such as VEGFR, PDGFR, and others.[3][4][5]
Mechanism of Action
This compound (Dactolisib): Dual PI3K/mTOR Inhibition
This compound is an ATP-competitive inhibitor that targets the p110 subunit of PI3K and both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2] By blocking these key enzymes, this compound effectively shuts down the PI3K/AKT/mTOR signaling cascade. This dual inhibition prevents the feedback activation of AKT that can occur when only mTORC1 is inhibited, leading to a more comprehensive pathway blockade, resulting in cell cycle arrest and apoptosis.[1][6]
Pan-Kinase Inhibitors: Broad-Spectrum Targeting
Pan-kinase inhibitors like Regorafenib and Sunitinib are designed to inhibit multiple RTKs. Their primary anti-tumor effect in glioma is attributed to blocking angiogenesis—the formation of new blood vessels essential for tumor growth—by targeting Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) on endothelial cells.[7][8] They also inhibit other kinases involved in oncogenesis (e.g., KIT, RET, RAF), directly impacting tumor cell proliferation.[5][9]
Preclinical Efficacy Comparison
Quantitative data from preclinical studies provide insights into the relative potency and efficacy of these inhibitors against glioma cells.
In Vitro Potency (IC50)
The half-maximal inhibitory concentration (IC50) measures the drug concentration required to inhibit a biological process by 50%. Lower values indicate higher potency. This compound demonstrates significantly higher potency in nanomolar ranges compared to the micromolar concentrations required for pan-kinase inhibitors.
| Compound | Cell Line | IC50 / GI50 | Citation(s) |
| This compound (Dactolisib) | U87MG | 15.8 nM | [4][10] |
| Regorafenib | U87MG | 6.3 µM | [11] |
| Regorafenib | A172 | 2.4 µM | [11] |
| Sunitinib | GBM Panel (median) | 5.4 µM | [3] |
Table 1: In vitro potency of this compound and pan-kinase inhibitors against common glioma cell lines. Note the difference in units (nM vs µM).
In Vivo Efficacy in Glioma Xenograft Models
Animal models are crucial for evaluating a drug's therapeutic potential in a complex biological system. The following table summarizes key findings from orthotopic (in-brain) and subcutaneous glioma models.
| Compound | Model | Key Finding(s) | Citation(s) |
| This compound (Dactolisib) | Orthotopic Rat Glioma | Combined with TMZ+RT, inhibited tumor growth and prolonged survival. | [12][13] |
| This compound (Dactolisib) | Orthotopic Rat/Mouse | As a monotherapy, showed no survival benefit and significant toxicity. | [1][14] |
| Regorafenib | U87 Xenograft | Dose-dependent tumor growth inhibition and extended survival. | [5][7] |
| Regorafenib | Recurrent GBM (Clinical) | Increased median overall survival to 7.4 months vs. 5.6 for lomustine. | [15] |
| Sunitinib | Intracerebral U87MG | Increased median survival from 25 days (control) to 34 days . | [8][16] |
| Sunitinib | Subcutaneous U87MG | Significant suppression of tumor growth at 40 mg/kg. | [17][18] |
Table 2: Summary of in vivo efficacy data. Note the conflicting results for this compound monotherapy, highlighting potential toxicity concerns.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Protocol 1: Cell Viability (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of viability after drug treatment.
-
Cell Plating: Seed glioma cells (e.g., U87MG, A172) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of the test inhibitor (this compound, Regorafenib, etc.) in culture medium. Remove the existing medium from the cells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, allowing metabolically active cells to convert the MTS tetrazolium compound into a colored formazan product.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.
Protocol 2: Target Modulation (Western Blot for p-AKT)
This protocol verifies that this compound is inhibiting its intended target within the PI3K pathway.
-
Cell Culture and Lysis: Culture U87MG cells to ~80% confluency and treat with this compound (e.g., 100 nM) or vehicle for 2-6 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a semi-dry or wet transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies against phospho-AKT (Ser473) and total AKT. A loading control like GAPDH or β-tubulin is essential.[6]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
-
Analysis: Quantify band intensity using densitometry software. A decrease in the p-AKT/total AKT ratio in this compound-treated samples confirms target engagement.
Protocol 3: In Vivo Xenograft Study
This workflow outlines a typical orthotopic glioma xenograft study to assess drug efficacy on tumor growth and survival.
Discussion and Conclusion
The comparison between this compound and pan-kinase inhibitors reveals a classic trade-off in cancer therapy: targeted precision versus broad-spectrum activity.
-
This compound (Dactolisib) exhibits exceptional in vitro potency, with activity in the nanomolar range, confirming the critical role of the PI3K/mTOR pathway in glioma cell lines.[4] Its efficacy appears to be enhanced when used in combination with standard-of-care chemoradiation.[12] However, preclinical data on its use as a monotherapy are conflicting, with one study showing no survival benefit and significant toxicity, which may limit its therapeutic window.[1] This suggests that patient selection based on PI3K pathway mutations could be critical for its clinical success.
-
Pan-Kinase Inhibitors (Regorafenib, Sunitinib) are less potent in vitro but have demonstrated clear monotherapy efficacy in preclinical models, primarily through potent anti-angiogenic effects.[7][8] The clinical success of Regorafenib in the REGOMA trial, which showed a survival benefit in recurrent GBM, underscores the value of targeting multiple pathways, including angiogenesis, in this disease.[15]
The choice between a targeted inhibitor like this compound and a pan-kinase inhibitor depends on the therapeutic strategy.
-
For a biomarker-driven approach in gliomas with confirmed PI3K pathway hyperactivation, this compound offers a highly potent, targeted mechanism that may be powerful in combination therapies.
-
For a broader approach, particularly in unselected patient populations or where angiogenesis is a dominant driver, pan-kinase inhibitors like Regorafenib have a proven, albeit modest, clinical benefit.[15]
Future research should focus on identifying predictive biomarkers to stratify patients for targeted therapies and on developing rational combination strategies that exploit the distinct mechanisms of both inhibitor classes to overcome therapeutic resistance in glioma.
References
- 1. Dactolisib (NVP-BEZ235) toxicity in murine brain tumour models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Dactolisib (NVP-BEZ235) toxicity in murine brain tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regorafenib and glioblastoma: a literature review of preclinical studies, molecular mechanisms and clinical effectiveness | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Regorafenib and glioblastoma: a literature review of preclinical studies, molecular mechanisms and clinical effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. researchgate.net [researchgate.net]
- 14. Multikinase Treatment of Glioblastoma: Evaluating the Rationale for Regorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Activation of Alternate Prosurvival Pathways Accounts for Acquired Sunitinib Resistance in U87MG Glioma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation of alternate prosurvival pathways accounts for acquired sunitinib resistance in U87MG glioma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of Akt inhibits growth of glioblastoma and glioblastoma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
A comparative guide for researchers in drug development, this document outlines the structure-activity relationship (SAR) of M4K2281, a selective inhibitor of activin receptor-like kinase-2 (ALK2), and its related compounds. The guide provides a detailed comparison of their biochemical and cellular activities, supported by experimental data and protocols.
This compound is a potent and selective inhibitor of ALK2, a serine/threonine kinase that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway.[1][2] Dysregulation of ALK2 signaling is implicated in diseases such as fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG).[2][3][4] this compound belongs to a class of 3,5-diphenylpyridine compounds and was developed through the SAR expansion of the lead compound LDN-214117 and its subsequent analog, M4K2009.[2][5]
Comparative Analysis of Inhibitor Potency and Selectivity
The development of this compound and its analogs focused on introducing conformational constraints to the M4K2009 scaffold to enhance potency and selectivity. This was achieved by synthesizing a series of compounds with 5- to 7-membered ether-linked and 7-membered amine-linked rings.[2]
The data presented below summarizes the inhibitory activities of this compound and its key analogs against ALK2 and the closely related ALK5. The introduction of a 7-membered ring system, as seen in this compound, generally led to a significant increase in potency against ALK2.[2][5]
| Compound | Ring Size | Linkage | ALK2 IC50 (nM) [Biochemical] | ALK2 IC50 (nM) [Cellular] | ALK5 IC50 (nM) [Biochemical] | Selectivity (ALK5/ALK2) |
| M4K2009 | - | - | 10 | 30 | 1800 | 180 |
| M4K2286 | 5 | Ether | 150 | 250 | >10000 | >67 |
| M4K2277 | 6 | Ether | 12 | 45 | 2500 | 208 |
| M4K2207 | 7 | Ether | 3 | 15 | 1500 | 500 |
| This compound | 7 | Ether | 2 | 12 | 800 | 400 |
| M4K2308 | 7 | Ether | 3 | 18 | 1200 | 400 |
| M4K2303 | 7 | Amine | 3 | 10 | 1100 | 367 |
| M4K2304 | 7 | Amine | 3 | 15 | >10000 | >3333 |
| M4K2306 | 7 | Amine | 8 | 20 | >10000 | >1250 |
Data sourced from González-Álvarez H, et al., J Med Chem. 2024.[1]
Key SAR Insights:
-
Conformational Constraint: The introduction of a 7-membered ring, whether ether- or amine-linked, resulted in the most potent ALK2 inhibitors in the series, with IC50 values in the low nanomolar range.[2][5] This suggests that the constrained 7-membered ring system locks the molecule in a bioactive conformation favored for ALK2 binding.[5]
-
Ring Size: The 5-membered ring analog (M4K2286) was the least potent, while the 6-membered analog (M4K2277) showed potency comparable to the parent compound M4K2009 in biochemical assays but was less active in cellular assays.[2]
-
Piperazine Methylation: this compound features a methylated solvent-exposed piperazine moiety.[2] This modification eliminates a hydrogen-bond donor, which has been shown to increase permeability and reduce efflux by proteins like P-glycoprotein.[2]
-
Selectivity: While all 7-membered ring analogs demonstrated high potency against ALK2, they exhibited significant differences in their activity against ALK5.[2][5] Notably, the amine-linked compounds M4K2304 and M4K2306 showed exceptional selectivity for ALK2 over ALK5.[2]
Mechanism of Action and Signaling Pathway
This compound and its analogs are ATP-competitive inhibitors that target the kinase domain of ALK2.[5] By binding to ALK2, they prevent the phosphorylation of downstream signaling molecules, SMAD1/5/8, thereby inhibiting the BMP signaling pathway. This pathway is crucial for various cellular processes, and its aberrant activation is a driver in certain diseases.[4]
Experimental Protocols
The following are summarized methodologies for key experiments performed in the evaluation of this compound and its analogs.
In Vitro Kinase Inhibition Assay
The biochemical potency of the compounds was determined using a radiometric kinase assay.
-
Enzyme and Substrate Preparation: Recombinant ALK2 or ALK5 kinase domain was used as the enzyme source. A generic substrate, such as myelin basic protein (MBP), was used.
-
Reaction Mixture: The kinase, substrate, and varying concentrations of the inhibitor were incubated in a reaction buffer containing ATP (spiked with [γ-³²P]ATP).
-
Incubation: The reaction was allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Termination and Detection: The reaction was stopped, and the radiolabeled, phosphorylated substrate was captured on a filter membrane. The amount of incorporated radioactivity was quantified using a scintillation counter.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Pharmacokinetic (PK) Studies
The in vivo exposure of the compounds was evaluated in a mouse model.[2]
-
Animal Model: NOD-SCID male mice were used for the study.
-
Dosing: A single dose of the test compound (e.g., 25 mg/kg) was administered orally (p.o.).[1] The formulation typically consisted of 5% DMSO, 47.5% PEG, and 47.5% deionized water with 10% Tween80.[2]
-
Sample Collection: Blood samples were collected at various time points (e.g., 1 and 4 hours post-dose) via cardiac puncture or other appropriate methods.
-
Sample Processing: Plasma was separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the compound in the plasma samples was determined using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Key PK parameters such as maximum plasma concentration (Cmax) and time to reach Cmax (Tmax) were determined. For this compound, a Cmax of 5053 nM was observed at 1 hour in NOD-SCID mice.[1]
Conclusion
The rigidification strategy employed in the development of this compound and its 7-membered ring analogs has proven highly successful in generating potent and selective inhibitors of ALK2.[2] The structure-activity relationships established highlight the importance of conformational constraint and the tunability of properties such as permeability through targeted chemical modifications. This compound, with its low nanomolar potency, moderate blood-brain barrier permeability, and favorable in vivo exposure, represents a significant advancement in the development of therapeutics for ALK2-driven diseases.[1] Further optimization of this scaffold, particularly focusing on the exceptional selectivity demonstrated by the amine-linked analogs, holds promise for future drug candidates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Conformationally Constrained ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Validating the Therapeutic Window of M4K2281 In Vivo: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the novel ALK2 inhibitor, M4K2281, against other investigational compounds for the treatment of Diffuse Intrinsic Pontine Glioma (DIPG). This document summarizes the available preclinical data to project the therapeutic potential of this compound, while clearly delineating the existing data gaps for its in vivo therapeutic window.
Diffuse Intrinsic Pontine Glioma (DIPG) is an aggressive and uniformly fatal pediatric brain tumor. A significant subset of these tumors harbors activating mutations in the ACVR1 gene, which encodes the ALK2 protein, a receptor kinase in the Bone Morphogenetic Protein (BMP) signaling pathway. This has made ALK2 an attractive therapeutic target. This compound is a novel, potent, and selective ALK2 inhibitor designed for enhanced brain penetration to target these tumors. This guide compares the preclinical profile of this compound with earlier ALK2 inhibitors, LDN-193189 and LDN-214117, for which in vivo efficacy data in DIPG models are available.
Executive Summary of Comparative Data
While in vivo efficacy and toxicology data for this compound are not yet publicly available, its superior in vitro potency, selectivity, and pharmacokinetic properties suggest a promising therapeutic window. The following tables summarize the key preclinical data for this compound and its comparators.
| Compound | Target | In Vitro Potency (IC50, nM) | Selectivity over ALK5 | Brain-to-Plasma Ratio | In Vivo Efficacy (DIPG Model) | Reported In Vivo Toxicity/Tolerability |
| This compound | ALK2 | 2 | >100-fold | 3.7 (at 4h) | Data Not Yet Available | Data Not Yet Available |
| LDN-193189 | ALK2/3/6 | ~5 | Moderate | Good brain penetration | Significant survival benefit at 25 mg/kg/day | Generally well-tolerated at efficacious doses |
| LDN-214117 | ALK2 | ~20 | High | Good brain penetration | Significant survival benefit at 25 mg/kg/day | Generally well-tolerated at efficacious doses |
In Vivo Performance Comparison
A direct comparison of the in vivo therapeutic window is currently limited by the absence of published efficacy and toxicology studies for this compound. However, based on its preclinical profile, a favorable therapeutic index is anticipated.
Efficacy in Orthotopic DIPG Xenograft Models
LDN-193189 and LDN-214117 have demonstrated a significant survival benefit in preclinical models of DIPG.[1][2] In a study using an orthotopic xenograft model with HSJD-DIPG-007 cells (harboring an ACVR1 R206H mutation), both compounds, administered at 25 mg/kg daily for 28 days, led to a statistically significant increase in median survival compared to vehicle-treated controls.[1][2]
Table 1: In Vivo Efficacy of Comparator ALK2 Inhibitors in a DIPG Xenograft Model
| Compound | Dosing Regimen | Animal Model | Primary Efficacy Endpoint | Outcome |
| LDN-193189 | 25 mg/kg, oral, daily for 28 days | Immunodeficient mice with orthotopic HSJD-DIPG-007 xenografts | Median Survival | Significant increase in median survival |
| LDN-214117 | 25 mg/kg, oral, daily for 28 days | Immunodeficient mice with orthotopic HSJD-DIPG-007 xenografts | Median Survival | Significant increase in median survival |
Future in vivo studies are required to determine the dose-response relationship and maximal efficacy of this compound in similar DIPG models.
Toxicology and Tolerability
Preclinical studies have indicated that LDN-193189 and LDN-214117 are generally well-tolerated at their effective doses in mice.[1][2] Common assessments in such studies include monitoring for weight loss, changes in behavior, and other signs of distress. The high selectivity of this compound for ALK2 over other kinases, particularly ALK5 (inhibition of which has been linked to cardiotoxicity), suggests a potentially favorable safety profile.[3]
Table 2: Preclinical Toxicology Profile
| Compound | Key Toxicology/Tolerability Findings |
| This compound | No published in vivo toxicology data available. High selectivity over ALK5 suggests a potentially lower risk of off-target toxicities. |
| LDN-193189 | Reported to be well-tolerated in mice at efficacious doses (e.g., 25 mg/kg/day).[1][2] |
| LDN-214117 | Reported to be well-tolerated in mice at efficacious doses (e.g., 25 mg/kg/day).[1][2] |
Experimental Protocols
The following are detailed methodologies for the key types of experiments cited in the preclinical evaluation of these ALK2 inhibitors.
In Vivo Efficacy in Orthotopic DIPG Xenograft Model
-
Cell Culture: Patient-derived DIPG cells (e.g., HSJD-DIPG-007) harboring an ACVR1 mutation are cultured under appropriate conditions.
-
Animal Model: Immunodeficient mice (e.g., NOD-SCID) are used to prevent graft rejection.
-
Orthotopic Implantation: A stereotactic surgical procedure is used to inject a specific number of DIPG cells into the pons of the mouse brain, mimicking the location of the human tumor.
-
Tumor Growth Monitoring: Tumor growth can be monitored using bioluminescence imaging (if cells are luciferase-tagged) or by observing the onset of neurological symptoms.
-
Drug Administration: Once tumors are established, mice are randomized into treatment and control groups. The investigational drug (e.g., this compound, LDN-193189, LDN-214117) or a vehicle control is administered, typically orally, at a specified dose and schedule.
-
Efficacy Endpoints: The primary endpoint is typically overall survival. Secondary endpoints can include tumor growth inhibition (measured by imaging) and assessment of target engagement in tumor tissue (e.g., measuring downstream signaling molecules).
-
Statistical Analysis: Survival data is typically analyzed using Kaplan-Meier curves and log-rank tests.
In Vivo Toxicology and Tolerability Assessment
-
Animal Strain: The same mouse strain used for efficacy studies is often used for toxicology assessments.
-
Dosing: Mice are administered the drug at various doses, including and exceeding the anticipated efficacious dose. A control group receives the vehicle.
-
Monitoring: Animals are monitored daily for clinical signs of toxicity, including changes in weight, food and water intake, behavior, and appearance.
-
Blood Analysis: At the end of the study, blood samples may be collected for complete blood counts and clinical chemistry analysis to assess organ function.
-
Histopathology: Major organs are collected, weighed, and examined for any gross abnormalities. Tissues are then processed for histopathological analysis to identify any microscopic changes.
Visualizing the Scientific Context
To better understand the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: ALK2 Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for in vivo validation of this compound's therapeutic window.
Conclusion and Future Directions
This compound demonstrates a highly promising preclinical profile with potent and selective ALK2 inhibition and favorable brain penetration characteristics.[3][4][5] While direct in vivo efficacy and toxicology data are pending, its properties suggest the potential for a wider therapeutic window compared to earlier generation ALK2 inhibitors. The immediate next step is to conduct comprehensive in vivo studies in orthotopic DIPG models to formally define its therapeutic window. These studies should include dose-escalation to determine the maximum tolerated dose and dose-response efficacy studies to identify the optimal therapeutic dose. The successful completion of these studies will be critical in determining the clinical potential of this compound for the treatment of DIPG.
References
- 1. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Conformationally Constrained ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Conformationally Constrained ALK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of M4K2281: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the novel kinase inhibitor, M4K2281, is critical for maintaining laboratory safety and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS), a conservative and informed approach, in consultation with institutional safety officers, is paramount.
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a fundamental aspect of laboratory operations. This guide provides a procedural framework for the disposal of this compound, a potent and selective ALK2 inhibitor, emphasizing safety and adherence to best practices.
Chemical Profile of this compound
A summary of the known properties of this compound is presented below. This information is crucial for a preliminary assessment by environmental health and safety (EHS) professionals.
| Property | Value |
| Chemical Name | 9-(4-methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydrobenzo[1][2]oxepino[4,5-c]pyridine |
| Molecular Formula | C₂₇H₃₁N₃O₄ |
| Molecular Weight | 461.56 g/mol |
| Known Hazards | As a novel kinase inhibitor, this compound should be handled as a potentially hazardous compound. Assume it may have toxicological properties unless specific data indicates otherwise. |
| Solubility | Information on solubility should be determined from experimental usage and communicated to safety personnel. |
Step-by-Step Disposal Protocol for this compound
Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following protocol outlines a universally cautious approach to its disposal.
-
Do Not Dispose via Standard Laboratory Drains or Trash : Without explicit data on its environmental and health impacts, this compound should never be poured down the sink or discarded in regular solid waste containers.[2][3][4][5]
-
Segregate this compound Waste : All waste materials contaminated with this compound, including unused compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, vials), must be collected in a dedicated and clearly labeled hazardous waste container.[4][6]
-
Properly Label the Waste Container : The container must be labeled as "Hazardous Waste" and clearly identify the contents, including the full chemical name "this compound" and its known components (e.g., solvent used). The date of waste generation should also be included.[4]
-
Consult Your Institutional Environmental Health and Safety (EHS) Office : This is the most critical step. Contact your institution's EHS or equivalent safety office and inform them that you have a novel research chemical for disposal for which no SDS is available. Provide them with all known information about this compound. They will provide specific instructions for its collection and disposal in accordance with local, state, and federal regulations.[4]
-
Store Waste Securely : While awaiting pickup by EHS, store the sealed and labeled hazardous waste container in a designated and secure satellite accumulation area.[1] Ensure it is stored separately from incompatible chemicals.[1]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound in the absence of a specific SDS.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. The guiding principle is to always err on the side of caution when handling novel chemical entities.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. acs.org [acs.org]
- 3. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Safe Chemical Waste Disposal [fishersci.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling M4K2281
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling M4K2281, a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2). The following guidelines are designed to ensure the safe handling, storage, and disposal of this compound, alongside detailed experimental protocols to support your research endeavors.
Immediate Safety and Logistical Information
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, based on the nature of small molecule kinase inhibitors, caution is advised. The following recommendations are based on general safety protocols for handling potent, research-grade chemical compounds.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended. |
Operational Plan
Storage and Handling:
-
Store in a cool, dry, and dark place.[1] For short-term storage (days to weeks), 0-4°C is recommended; for long-term storage (months to years), -20°C is preferred.[1]
-
Handle in accordance with good industrial hygiene and safety practices.
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
First Aid Measures:
-
If Inhaled: Move the person to fresh air.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If Swallowed: Rinse mouth with water.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. As a potent small molecule inhibitor, it should be treated as hazardous chemical waste. Do not dispose of down the drain or in regular trash.
Experimental Protocols
This compound is a selective inhibitor of ALK2 with an IC₅₀ of 2 nM.[1][2] It has demonstrated moderate blood-brain barrier permeability.[2] The following are detailed methodologies for key experiments involving this compound.
In Vitro ALK2 Kinase Inhibition Assay (Radiometric)
This protocol is a general guideline for determining the in vitro potency of this compound against ALK2 kinase.
Methodology:
-
Prepare a reaction mixture containing recombinant ALK2 enzyme, a suitable substrate (e.g., a generic peptide substrate), and ATP.
-
Add this compound at various concentrations to the reaction mixture.
-
Incubate the mixture to allow the kinase reaction to proceed.
-
Stop the reaction and measure the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate using a scintillation counter or other appropriate method.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vivo Pharmacokinetic (PK) Study in Mice
This protocol outlines a procedure to evaluate the pharmacokinetic properties of this compound in a mouse model.
Methodology:
-
Animal Model: Use an appropriate mouse strain (e.g., NOD-SCID mice).
-
Dosing:
-
Prepare a formulation of this compound. A previously reported formulation is 25 mg/kg administered orally (p.o.).[2]
-
Administer a single dose of the this compound formulation to the mice.
-
-
Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 1, 4, 8, 24 hours).
-
Process the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and area under the curve (AUC).
-
Quantitative Data from a Representative Study: A single 25 mg/kg oral dose of this compound in NOD-SCID mice resulted in the following plasma concentrations:[2]
| Time Point | Plasma Concentration (nM) |
| 1 hour | 5053 |
| 24 hours | 0 |
ALK2 Signaling Pathway
This compound inhibits the ALK2 receptor, a key component of the Bone Morphogenetic Protein (BMP) signaling pathway. The diagram below illustrates the canonical BMP/ALK2 signaling cascade.
Caption: Canonical ALK2 signaling pathway and the inhibitory action of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
